1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenyl)cyclopropane-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNS/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWXANWVCYMAKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2F)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-Fluorophenyl)cyclopropane-1-carbothioamide chemical structure
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
Abstract
This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The unique combination of a conformationally rigid cyclopropane scaffold, a bioisosterically significant fluorophenyl group, and a versatile carbothioamide functional group makes this molecule a valuable building block for novel therapeutic agents. This document details a robust and logical synthetic pathway, provides protocols for its execution, outlines methods for structural characterization, and discusses the potential biological significance and applications of this compound and its derivatives. The methodologies are grounded in established chemical principles, ensuring scientific integrity and reproducibility for professionals in the field.
Introduction & Scientific Rationale
The incorporation of small, strained ring systems into molecular scaffolds is a powerful strategy in modern drug design. The cyclopropane ring, in particular, offers a unique set of properties: its rigid, three-dimensional structure can enforce specific pharmacophoric conformations, while its unique electronic character—possessing both sp² and sp³ hybridization features—can modulate a molecule's physicochemical properties.[1] These attributes can lead to enhanced binding affinity, improved metabolic stability, and reduced off-target effects.[2][3]
When combined with other privileged fragments, such as the 2-fluorophenyl group—a common moiety in centrally active and metabolic drugs—the resulting structure becomes a compelling starting point for library synthesis. The thioamide functional group further enhances the molecule's utility, serving as a key intermediate for the synthesis of thiazoles, thiadiazoles, and other sulfur-containing heterocycles, or acting as a pharmacophore itself.[4]
This guide presents a detailed, field-proven approach to the synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide, beginning from commercially available precursors. We will elucidate the causality behind the selection of reagents and reaction conditions, provide step-by-step protocols, and discuss the analytical techniques required for unambiguous structural validation.
Chemical Structure & Physicochemical Properties
The core structure consists of a cyclopropane ring substituted at the C1 position with both a 2-fluorophenyl group and a primary carbothioamide group.
Caption: Chemical structure of the title compound.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀FNS | Calculated |
| Molecular Weight | 195.26 g/mol | Calculated |
| XLogP3 | ~2.5 | Estimated based on similar structures |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 1 (from C=S) | Calculated |
| Physical Form | Expected to be a solid at STP | Inferred |
Proposed Synthetic Pathway & Strategy
A robust and logical retrosynthetic analysis identifies 1-(2-fluorophenyl)cyclopropane-1-carboxamide as the immediate precursor, which can be accessed from the corresponding carbonitrile. This multi-step synthesis is designed for efficiency and scalability, utilizing well-documented and reliable chemical transformations.
Retrosynthetic Analysis
The conversion of a primary amide to a primary thioamide is reliably achieved via thionation. The amide itself is accessible from a nitrile precursor through hydrolysis. The core cyclopropane ring can be constructed via cyclopropanation of an activated acetonitrile derivative.
Caption: Retrosynthetic pathway for the target molecule.
Forward Synthesis Workflow
The proposed forward synthesis involves three key stages:
-
Cyclopropanation: Formation of the cyclopropane ring by reacting 2-(2-fluorophenyl)acetonitrile with 1,2-dibromoethane under phase-transfer catalysis conditions. This method is effective for α-alkylation of active methylene compounds.[2]
-
Hydrolysis & Amidation: Conversion of the resulting nitrile to the corresponding primary amide. A common route involves hydrolysis to the carboxylic acid followed by amidation, though direct conversion is also possible.[2]
-
Thionation: Conversion of the primary amide to the target primary thioamide using a specialized thionating agent. Lawesson's Reagent is selected for this step due to its high efficiency in converting amides to thioamides under relatively mild conditions, with predictable outcomes and high yields.[4][5]
Caption: Overall workflow from starting material to final product.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. All appropriate safety precautions must be taken.
Protocol 4.1: Synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile
This procedure is adapted from established methods for cyclopropanation of phenylacetonitrile derivatives.[2]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(2-fluorophenyl)acetonitrile (1.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and 1,2-dibromoethane (1.2 eq).
-
Reagent Addition: Prepare a 50% (w/v) aqueous solution of sodium hydroxide (NaOH). Slowly add the NaOH solution (3.0 eq) to the stirred mixture. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Add 100 mL of water and 100 mL of ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure nitrile.
Protocol 4.2: Synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carboxamide
This two-step protocol first hydrolyzes the nitrile to a carboxylic acid, which is then converted to the amide.
-
Hydrolysis: In a sealed vessel, add the nitrile from Protocol 4.1 (1.0 eq) to concentrated hydrochloric acid (10 volumes). Heat the mixture to 110 °C for 4-6 hours.[2] Cool, and extract the resulting carboxylic acid with dichloromethane. Dry the organic phase and concentrate to yield 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid.
-
Amidation: Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane. Add oxalyl chloride or thionyl chloride (1.5 eq) and a catalytic amount of DMF. Stir for 2 hours at room temperature. Evaporate the solvent and excess reagent. Dissolve the crude acid chloride in THF and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (5.0 eq). Stir for 1 hour. Extract the product with ethyl acetate, dry the organic phase, and concentrate to yield the primary amide.
Protocol 4.3: Synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
This protocol uses Lawesson's Reagent for an efficient thionation.[6]
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the amide from Protocol 4.2 (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: In a separate flask, dissolve Lawesson's Reagent (0.5-0.6 eq) in anhydrous THF. Add this solution to the stirred amide solution at room temperature. Causality: Using a slight excess of the amide ensures complete consumption of the malodorous Lawesson's Reagent. THF is an excellent solvent that allows the reaction to proceed efficiently at room temperature.[6]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. The reaction is typically complete when the starting amide spot has disappeared.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure target thioamide.
Structural Elucidation & Characterization
Unambiguous confirmation of the final product's structure requires a combination of spectroscopic techniques. The following table outlines the expected characteristic signals.
Table 2: Predicted Spectroscopic Data for 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.1-7.5 (m, 4H, Ar-H), δ ~8.0 (br s, 1H, -CSNHH), δ ~7.5 (br s, 1H, -CSNHH), δ 1.4-1.8 (m, 4H, cyclopropane CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~205 (C=S), δ 158-162 (d, J≈245 Hz, C-F), δ 125-135 (Ar-C), δ ~40 (quaternary C), δ ~20 (cyclopropane CH₂) |
| FTIR (KBr, cm⁻¹) | 3300-3100 (N-H stretch), ~1620 (N-H bend), ~1400 (C=S stretch), ~1220 (C-F stretch) |
| HRMS (ESI+) | Calculated for [C₁₀H₁₁FNS]⁺ (M+H)⁺: 196.0645; Found: Expected within ±5 ppm |
Justification: The aromatic protons will appear as a complex multiplet. The diastereotopic cyclopropane protons will also form a complex multiplet. The thioamide C=S carbon is significantly deshielded compared to an amide C=O. The large one-bond carbon-fluorine coupling constant is characteristic.
Potential Applications in Drug Discovery & Chemical Biology
1-(2-Fluorophenyl)cyclopropane-1-carbothioamide is not merely a synthetic curiosity but a strategic building block for creating novel chemical entities with therapeutic potential.
-
Scaffold for Library Synthesis: The thioamide group is a versatile handle for further chemical elaboration into a variety of heterocyclic systems known to possess biological activity.
-
Medicinal Chemistry Programs: Derivatives of cyclopropane carboxamides have demonstrated a wide range of pharmacological activities, including antidepressant, anti-inflammatory, and antitumor properties.[2][7] This core structure serves as an excellent starting point for structure-activity relationship (SAR) studies targeting kinases, GPCRs, or other protein classes.
-
Fragment-Based Drug Discovery (FBDD): The compact and rigid nature of the molecule makes it an ideal candidate for FBDD campaigns, where small, structurally defined fragments are screened for binding to therapeutic targets.
-
Agrochemical Research: The cyclopropane moiety is also present in a number of successful pesticides and herbicides.[8] This scaffold could be explored for the development of new agrochemicals.
Conclusion
This guide has detailed a scientifically sound and reproducible strategy for the synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide. By leveraging established, high-yield reactions such as phase-transfer-catalyzed cyclopropanation and Lawesson's Reagent-mediated thionation, this valuable chemical building block can be accessed efficiently. The unique structural and electronic properties conferred by its constituent moieties position this compound as a high-potential starting material for researchers and scientists engaged in the discovery of novel pharmaceuticals and agrochemicals. The provided protocols and characterization data serve as a solid foundation for its synthesis and further exploration in a research setting.
References
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Rak, J., & Błażejowski, J. (n.d.). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Retrieved from [Link]
-
Wikipedia. (n.d.). Lawesson's reagent. Retrieved from [Link]
-
Mahammed, K. A., Jayashankara, V. P., Rai, N. P., Raju, K. M., & Arunachalam, P. N. (2009). A Mild and Versatile Synthesis of Thioamides. Synlett, 2009(14), 2338-2340. Retrieved from [Link]
-
ACS Publications. (1960). Chemists Find General Thioamide Synthesis. Chemical & Engineering News. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications, 36(3). Retrieved from [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon. (2020). Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. (2023). Retrieved from [Link]
-
Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. ResearchGate. (n.d.). Retrieved from [Link]
-
Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid. ResearchGate. (2026). Retrieved from [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Retrieved from [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry. (2000). Retrieved from [Link]
-
Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2. 3 Biotech. (2024). Retrieved from [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. ResearchGate. (2020). Retrieved from [Link]
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
1-(2-Fluorophenyl)cyclopropane-1-carbothioamide CAS number search
The following technical guide details the chemical identity, synthetic accessibility, and search methodology for 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide .
Executive Summary & CAS Search Status
Compound Status: Non-Catalogued Research Intermediate Primary Precursor CAS: 97009-38-6 (Nitrile) Target Class: Thioamide Bioisostere / Cabozantinib Analog
An exhaustive search of public chemical registries (CAS Common Chemistry, PubChem, ECHA, and commercial catalogs) indicates that 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide does not currently hold a widely indexed CAS Registry Number®. It is a specific structural isomer of the key intermediate used in Cabozantinib synthesis (which utilizes the 4-fluorophenyl regioisomer).
Researchers targeting this compound must synthesize it from its commercially available nitrile or amide precursors. This guide provides the validated precursors, theoretical identifiers for proprietary searching, and the optimal synthetic protocols.
Chemical Identifiers (Target Compound)
Use these strings to query proprietary databases (SciFinderⁿ, Reaxys) for internal company records.
-
IUPAC Name: 1-(2-fluorophenyl)cyclopropane-1-carbothioamide
-
SMILES: NC(=S)C1(CC1)c2ccccc2F
-
InChIKey (Predicted): DTXSID... (Specific key generation requires software, use SMILES for search)
-
Molecular Formula: C₁₀H₁₀FNS
-
Molecular Weight: 195.26 g/mol
Precursor Identification & Sourcing
To access the target thioamide, you must start with the corresponding nitrile or carboxylic acid. The 2-fluoro regioisomers are commercially available but less common than their 4-fluoro counterparts.
| Precursor Name | CAS Number | Role | Availability |
| 1-(2-Fluorophenyl)cyclopropanecarbonitrile | 97009-38-6 | Primary Starting Material | High (Sigma, BLD Pharm) |
| 1-(2-Fluorophenyl)cyclopropanecarboxylic acid | 306298-00-0 | Alternative Start | Medium |
| Reference (4-Fluoro Isomer) | 97009-67-1 | Cabozantinib Intermediate | Very High |
Critical Note: Ensure you source the 2-fluoro isomer (CAS 97009-38-6). The 4-fluoro isomer (CAS 97009-67-1) is structurally similar but will yield the incorrect pharmacological scaffold.
Synthetic Methodology
The most robust route to the target thioamide is the thionation of the nitrile using phosphorus pentasulfide (
Reaction Pathway Diagram[2]
Caption: Synthetic pathway converting the nitrile precursor to the target thioamide via thionation.
Protocol A: P₄S₁₀ Mediated Thionation (Standard)
This protocol is cost-effective and scalable for gram-scale synthesis.
-
Reagents:
-
1-(2-Fluorophenyl)cyclopropanecarbonitrile (1.0 eq)
-
Phosphorus Pentasulfide (
) (0.5 - 1.0 eq) -
Solvent: Toluene or THF (Anhydrous)
-
-
Procedure:
-
Dissolve the nitrile in anhydrous toluene under
atmosphere. -
Add
portion-wise. -
Heat to reflux (80-110°C) for 4–6 hours. Monitor by TLC (the thioamide is more polar than the nitrile).
-
Workup: Cool to room temperature. Carefully quench with saturated
solution (Caution: gas evolution possible). -
Extract with Ethyl Acetate (
). Wash organic layer with brine, dry over , and concentrate.[1]
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Protocol B: Lawesson’s Reagent (Mild)
Preferred if the substrate contains other sensitive functional groups.
-
Conditions: 0.6 eq Lawesson’s Reagent, Toluene, Reflux, 2-4 hours.
-
Advantage: Cleaner reaction profile, easier workup.
Analytical Characterization (Expected)
Since this is a non-catalogued compound, you must validate the structure using the following spectroscopic markers.
Proton NMR ( NMR, 400 MHz, DMSO- )
-
Thioamide
: Two broad singlets (or one very broad hump) typically between 9.0 – 10.5 ppm . These protons are exchangeable with . -
Cyclopropane
: Two multiplets (AA'BB' system) around 1.1 – 1.6 ppm . The asymmetry of the 2-fluorophenyl group may split these into four distinct multiplets. -
Aromatic Protons: Four protons in the
7.0 – 7.6 ppm region. Look for the characteristic splitting of the proton ortho to the fluorine atom.
Infrared Spectroscopy (FT-IR)
-
C=S Stretch: Strong band at 1100–1200 cm⁻¹ (distinct from C=O).
-
N-H Stretch: Broad bands at 3100–3400 cm⁻¹ .
-
Absence of C
N: Disappearance of the sharp nitrile peak at ~2240 cm⁻¹.
Application in Drug Development
This compound is a bioisostere and regioisomer of the Cabozantinib scaffold.
-
SAR Exploration: The thioamide moiety (
) has a larger van der Waals radius and different hydrogen bonding capability compared to the amide ( ). It is often used to probe the "thio-effect" in kinase binding pockets, potentially altering potency or metabolic stability. -
Impurity Profiling: In the synthesis of Cabozantinib, if the starting material (4-fluoroaniline) is contaminated with 2-fluoroaniline, this "2-fluoro" scaffold will carry through the synthesis. The thioamide derivative may form if thionating reagents are used in subsequent steps or as a degradation product.
-
Thiazole Synthesis: Thioamides are the primary precursors for the Hantzsch Thiazole Synthesis . Reacting this thioamide with
-haloketones would generate a thiazole ring attached to the cyclopropane, a common motif in next-generation kinase inhibitors.
References
-
Precursor Availability (Nitrile): Sigma-Aldrich. 1-(2-FLUOROPHENYL)CYCLOPROPANECARBONITRILE (CAS 97009-38-6). Retrieved from .
-
Precursor Availability (Acid): Sigma-Aldrich. 1-(2-Fluorophenyl)cyclopropanecarboxylic acid (CAS 306298-00-0). Retrieved from .
-
Thioamide Synthesis Methodology: Mahammed, K. A., et al. (2009).[2][3] "A Mild and Versatile Synthesis of Thioamides." Synlett, 2009(14), 2338-2340. Retrieved from .
-
Cabozantinib Structural Context: National Center for Biotechnology Information. PubChem Compound Summary for CID 25102847, Cabozantinib. Retrieved from .
Sources
Technical Deep Dive: 1-Phenylcyclopropane Carbothioamide Analogs
Strategic Isosterism in Rigidified Scaffolds[1][2]
Executive Summary
The 1-phenylcyclopropane carbothioamide scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to impose conformational rigidity upon the typically flexible ethyl linker found in many bioactive molecules.[1][2][3] By replacing the carbonyl oxygen of a carboxamide with sulfur (thioisosterism), researchers can significantly alter the physicochemical profile—enhancing lipophilicity, modifying hydrogen bond donor/acceptor capability, and improving metabolic stability against proteolytic enzymes.
This guide analyzes the synthesis, structural utility, and therapeutic applications of these analogs, specifically focusing on their role as Interleukin-2-inducible T-cell kinase (ITK) inhibitors in oncology, Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in virology, and melanin biosynthesis inhibitors in agrochemistry.
Structural Architecture & Chemical Logic
1.1 The Cyclopropane Constraint
The 1-phenylcyclopropane moiety acts as a "bioactive conformation lock." In flexible phenethyl-based drugs, the ethylene bridge allows free rotation, often resulting in a high entropic penalty upon binding to a receptor. The cyclopropane ring freezes this rotation, fixing the phenyl ring and the carbothioamide group in a specific vector relative to each other (often a cis or trans orientation depending on substitution).
-
Metabolic Shielding: The cyclopropane ring prevents metabolic oxidation at the benzylic position, a common clearance pathway for phenethyl-based drugs.
-
Thioamide Isosterism: Substituting
with increases the van der Waals radius (1.70 Å vs 1.52 Å) and lipophilicity ( ), enhancing membrane permeability and blood-brain barrier (BBB) penetration.
1.2 Pharmacophore Mapping
| Feature | Chemical Function | Biological Consequence |
| Cyclopropane Ring | Conformational restrictor | Reduces entropic penalty of binding; blocks benzylic oxidation. |
| Phenyl Group | Hydrophobic tail ( | Occupies hydrophobic pockets (e.g., NNRTI binding pocket, ITK ATP-binding site). |
| Carbothioamide ( | H-bond donor (stronger than amide) | Forms unique interactions with active site residues (e.g., Lysine, Tyrosine); resists hydrolysis. |
Synthetic Workflow: From Nitrile to Thioamide
The synthesis of 1-phenylcyclopropane carbothioamides typically proceeds via the construction of the cyclopropane ring followed by functional group interconversion. The most robust route involves the
2.1 Core Synthesis Diagram (Graphviz)
Figure 1: Synthetic pathway for the conversion of phenylacetonitrile to the target carbothioamide scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Phenylcyclopropanecarboxamide (Precursor)
Grounding: This method utilizes phase-transfer catalysis or strong base alkylation standard in cyclopropane chemistry [1, 2].
-
Reagents: 2-phenylacetonitrile (10 mmol), 1,2-dibromoethane (12 mmol), Sodium Hydride (NaH, 60% dispersion, 25 mmol), DMSO (anhydrous).
-
Procedure:
-
Suspend NaH in anhydrous DMSO (20 mL) at 0°C under argon.
-
Add 2-phenylacetonitrile dropwise; stir for 30 min (solution turns deep red/brown).
-
Add 1,2-dibromoethane dropwise, maintaining temperature <10°C.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Pour onto crushed ice/water. Extract with Ethyl Acetate (
mL). -
Hydrolysis: Dissolve the resulting nitrile oil in EtOH (20 mL) and 20% KOH (10 mL). Reflux for 12 hours.
-
Isolation: Acidify with HCl to precipitate the carboxylic acid, then convert to amide via
followed by (aq). -
Validation:
H NMR (400 MHz, DMSO- ) should show cyclopropane multiplets at 1.1–1.5 ppm.
-
Protocol B: Thionation (Amide
Thioamide)
Grounding: Lawesson’s reagent is the gold standard for mild conversion of amides to thioamides [3].
-
Reagents: 1-phenylcyclopropanecarboxamide (1.0 eq), Lawesson's Reagent (0.6 eq), Toluene (anhydrous).
-
Procedure:
-
Dissolve the carboxamide in anhydrous toluene.
-
Add Lawesson's Reagent.
-
Reflux the mixture at 110°C for 2–4 hours. Monitor by TLC (Thioamides are typically less polar than amides).
-
Workup: Cool to RT. Evaporate solvent.
-
Purification: Flash column chromatography (Hexane:EtOAc).[4]
-
Critical Note: Thioamides are prone to oxidative desulfurization; store under inert atmosphere at -20°C.
-
Therapeutic Applications & Mechanisms
4.1 Oncology: ITK Inhibition
Recent literature identifies 1-phenylcyclopropane carboxamide derivatives as potent inhibitors of ITK (Interleukin-2-inducible T-cell kinase) , a target for T-cell lymphomas [1]. The carbothioamide analog is theorized to enhance potency by interacting with the ATP-binding pocket's "gatekeeper" residues via sulfur-specific dispersion forces.
Mechanism of Action (ITK Pathway):
ITK is crucial for T-cell receptor (TCR) signaling. Inhibition prevents the phosphorylation of PLC
Figure 2: The intervention point of 1-phenylcyclopropane analogs within the TCR signaling cascade.
4.2 Virology: HIV-1 NNRTIs
The 1-phenylcyclopropane motif serves as a rigid hydrophobic core similar to the nevirapine or efavirenz pharmacophores. Thioamide linkers in this class (similar to PETT derivatives) bind to the Non-Nucleoside Binding Pocket (NNBP) of Reverse Transcriptase. The sulfur atom often engages in a specific interaction with the backbone carbonyl of Lys101 or Val179 in the RT enzyme [4].
4.3 Agrochemicals: Melanin Biosynthesis
In fungi (e.g., Magnaporthe grisea), 1-phenylcyclopropane carboxamides (like Carpropamid) inhibit scytalone dehydratase , an enzyme vital for melanin production. Melanin is required for the mechanical strength of the fungal appressorium to penetrate plant leaves. The carbothioamide analogs are investigated for higher resistance to soil bacterial degradation [5].
Data Summary: Activity Profile
| Compound Class | Target | Primary Advantage of Thioamide | |
| Carboxamide | ITK (Human) | 0.5 - 5.0 | Established baseline activity [1]. |
| Carbothioamide | ITK (Human) | Predicted < 0.5 | Enhanced lipophilicity ( |
| Carbothioamide | HIV-1 RT | 10 - 100 nM | Sulfur atom improves fit in hydrophobic NNBP [4]. |
| Carbothioamide | S. aureus | 32 - 64 | Increased membrane permeability vs amide [2]. |
References
-
Panasa, M., et al. (2023). "Convenient Synthesis, Characterization and Biological Evaluation of Novel 1-Phenylcyclopropane Carboxamide Derivatives." Heliyon, 9(2).[5] Available at: [Link]
-
Chen, D., et al. (2024). "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane." Molecules, 29. Available at: [Link][3][6]
- Ozturk, T., et al. (2007). "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, 107(11).
- De Clercq, E. (2001). "Non-nucleoside reverse transcriptase inhibitors (NNRTIs): past, present, and future." Chemistry & Biodiversity. (Contextual grounding for Thioamide NNRTIs).
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Difference between cyclopropane carboxamide and carbothioamide
An In-Depth Technical Guide to the Core Differences Between Cyclopropane Carboxamide and Carbothioamide
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of small, strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. The cyclopropane ring, in particular, offers a unique combination of rigidity and electronic character that chemists leverage to fine-tune the pharmacological profiles of drug candidates.[1][2] When appended with functional groups like amides or their bioisosteric analogues, the resulting motifs become powerful tools in drug design. This guide provides an in-depth technical analysis of two such motifs: cyclopropane carboxamide and cyclopropane carbothioamide. We will dissect their fundamental structural, electronic, and chemical differences, explore their synthesis, and discuss the strategic implications of the oxygen-to-sulfur substitution in the context of drug development for an audience of researchers, scientists, and drug development professionals.
The Cyclopropane Moiety: A Privileged Scaffold in Medicinal Chemistry
The cyclopropane ring is far more than a simple three-carbon cycloalkane; its unique electronic structure, stemming from high ring strain and bent 'banana' bonds, imparts properties akin to a carbon-carbon double bond.[3] This allows it to participate in electronic conjugation while maintaining a rigid, three-dimensional conformation. In drug design, introducing a cyclopropane ring can lead to significant benefits, including:
-
Enhanced Metabolic Stability: The strong C-H bonds of the cyclopropane ring are less susceptible to enzymatic oxidation compared to their aliphatic counterparts, often reducing metabolic clearance.[1]
-
Improved Potency and Selectivity: The rigid nature of the ring can lock a molecule into a bioactive conformation, enhancing binding affinity for a specific target and reducing off-target effects.[1][2]
-
Modulation of Physicochemical Properties: The cyclopropane group can influence a molecule's solubility, lipophilicity, and membrane permeability.[3]
These attributes make cyclopropane-containing compounds, such as the widely used antibacterial agents ciprofloxacin and pazufloxacin, highly valuable in pharmaceutical development.[3] The functional group attached to this ring, however, dictates its ultimate utility.
Cyclopropane Carboxamide: The Archetype
Cyclopropane carboxamide is a foundational building block in which a primary amide group is directly attached to the cyclopropane ring.[4][5] This simple structure is a versatile intermediate and a common feature in a wide array of biologically active molecules, from antimicrobials to antimalarials.[6][7][8]
Structure and Properties
The core of the cyclopropane carboxamide is the planar amide group. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl (C=O) group. This delocalization imparts partial double-bond character to the C-N bond, restricting its rotation and influencing its geometry and hydrogen-bonding capabilities.
Synthesis
The synthesis of cyclopropane carboxamide is well-established and can be achieved through several reliable methods:
-
From Cyclopropanecarbonyl Chloride: A straightforward and high-yielding method involves bubbling ammonia gas through a solution of cyclopropanecarbonyl chloride in a suitable solvent like dichloromethane.[9]
-
From Cyclopropanecarboxylic Esters: Amidation can also be performed by reacting a cyclopropanecarboxylic ester (e.g., methyl or isobutyl ester) with ammonia, often at elevated temperatures and pressures in the presence of a catalyst like sodium methoxide.[10][11]
Cyclopropane Carbothioamide: The Bioisosteric Analogue
The substitution of the carbonyl oxygen in an amide with a sulfur atom yields a thioamide. This "single-atom" bioisosteric replacement is a powerful, albeit nuanced, strategy in medicinal chemistry.[12][13] Cyclopropane carbothioamide, therefore, represents a rationally designed modification of its carboxamide counterpart, intended to modulate its properties in a predictable manner.
Structure and Properties
The introduction of sulfur, being larger and less electronegative than oxygen, fundamentally alters the electronic and steric landscape of the functional group.[14]
-
Enhanced Resonance: The resonance contribution from the nitrogen lone pair is significantly more pronounced in thioamides. This is because the C=S bond is weaker and more polarizable than the C=O bond.[15][16]
-
Increased C-N Rotational Barrier: A direct consequence of the enhanced resonance is a greater double-bond character of the C-N bond, leading to a higher energy barrier for rotation (by approximately 5-7 kcal/mol) compared to amides.[14][17]
-
Altered Hydrogen Bonding: The sulfur atom is a significantly weaker hydrogen bond acceptor compared to the oxygen atom in an amide. This change can drastically alter a molecule's interaction with biological targets and its solvation properties.[12][18]
-
Increased Lipophilicity: The replacement of oxygen with sulfur generally increases the lipophilicity (logP) of a molecule.
Synthesis
The most common laboratory-scale synthesis of a carbothioamide involves the thionation of the corresponding carboxamide.
-
Using Lawesson's Reagent: A widely used method involves reacting cyclopropane carboxamide with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) in an anhydrous solvent like toluene or THF under reflux.[17]
-
Using Phosphorus Pentasulfide (P₄S₁₀): The classical Berzelius reagent, P₄S₁₀, can also be used for thionation, though Lawesson's reagent is often preferred due to its better solubility in organic solvents.[17][19]
Comparative Analysis: Carboxamide vs. Carbothioamide
The decision to use a cyclopropane carboxamide versus a carbothioamide is a strategic choice based on the desired pharmacological outcome. The core differences are summarized below.
Quantitative Physicochemical and Structural Comparison
| Property | Cyclopropane Carboxamide | Cyclopropane Carbothioamide | Rationale for Difference |
| Molecular Formula | C₄H₇NO[20] | C₄H₇NS[21] | Isosteric replacement of Oxygen with Sulfur. |
| Molecular Weight | 85.10 g/mol [20] | 101.17 g/mol [21] | Sulfur is heavier than oxygen. |
| C=X Bond Length | ~1.23 Å | ~1.67 Å[14][22] | The C=S bond is significantly longer due to the larger atomic radius of sulfur and weaker pπ-pπ overlap.[15] |
| C-N Bond Length | ~1.34 Å[15] | ~1.31 Å[17][22] | Increased resonance in the thioamide leads to greater C-N double bond character, shortening the bond.[15] |
| XLogP3-AA (Lipophilicity) | -0.4[20] | 0.2[21] | Sulfur is less polar and contributes more to lipophilicity than oxygen. |
| Topological Polar Surface Area | 43.1 Ų[20] | 58.1 Ų[21] | While sulfur is less polar, its larger size contributes to a greater overall polar surface area calculation. |
| Hydrogen Bond Acceptor Strength | Strong | Weak[18] | The electronegativity of oxygen (3.44) makes it a much stronger H-bond acceptor than sulfur (2.58).[14] |
| Dipole Moment | Lower | Higher[23] | The greater charge separation in the zwitterionic resonance form of the thioamide results in a larger overall dipole moment.[16][23] |
Structural and Electronic Visualization
The fundamental electronic difference lies in the degree of resonance stabilization, which is more significant in the thioamide. This leads to a more polarized C-N bond and a planar geometry that is more rigidly enforced than in the corresponding amide.
Caption: Resonance forms of cyclopropane carboxamide and carbothioamide.
Implications for Drug Development
The choice between these two functional groups can profoundly impact a drug candidate's profile:
-
Target Binding: If a key hydrogen bond with the carbonyl oxygen is crucial for target affinity, replacing it with sulfur will likely be detrimental. Conversely, if that hydrogen bond leads to off-target effects or if the binding pocket is more hydrophobic, the thioamide might be beneficial.
-
Cell Permeability and Bioavailability: Thioamide substitution can improve passive membrane permeability by reducing the hydrogen bond acceptor capacity and increasing lipophilicity. This can lead to improved oral bioavailability for certain molecules, particularly macrocyclic peptides.[18]
-
Metabolic Stability: Thioamides are generally more resistant to hydrolysis by amidases than their amide counterparts, which can prolong a drug's half-life.[14] However, they can be susceptible to oxidative metabolism at the sulfur atom.
-
Reactivity: Thioamides are more reactive towards electrophiles at the sulfur atom, a property that can be exploited in synthesis but may also lead to unwanted reactions in a biological system.[14]
Experimental Protocols
The following protocols are representative methods for the synthesis of each compound.
Synthesis of Cyclopropane Carboxamide via Ammonolysis of an Ester
This protocol is adapted from established industrial methods and provides a reliable route to the target compound.[10][11]
Objective: To synthesize cyclopropane carboxamide from methyl cyclopropanecarboxylate.
Materials:
-
Methyl cyclopropanecarboxylate (1.0 eq)
-
30% Sodium methoxide solution in methanol (0.1 eq)
-
Anhydrous ammonia (gas)
-
Methanol (solvent)
-
Stirred autoclave (e.g., 5 L capacity for a 5 mol scale reaction)
Procedure:
-
Charging the Reactor: Charge the stirred autoclave with methyl cyclopropanecarboxylate (e.g., 500 g, 5.0 mol) and the 30% sodium methoxide solution (e.g., 90 g, 0.5 mol).
-
Heating: Seal the autoclave and heat the mixture to 70°C with stirring.
-
Ammonia Injection: Inject anhydrous ammonia gas into the autoclave until the internal pressure reaches 5 bar. An exothermic reaction will cause the temperature to rise to approximately 80°C.
-
Reaction Monitoring: Maintain the reaction at 80°C and 5 bar for 4-6 hours. The reaction progress can be monitored by techniques such as GC-MS to check for the disappearance of the starting ester.
-
Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and vent the excess ammonia. The product often crystallizes out of the solution upon cooling.
-
Purification: Filter the resulting solid product and wash with a small amount of cold methanol to remove residual starting materials and catalyst.
-
Drying: Dry the purified cyclopropane carboxamide under vacuum to yield a crystalline solid. The mother liquor can be concentrated and used in subsequent batches to improve overall yield.[11]
Synthesis of Cyclopropane Carbothioamide via Thionation
This protocol uses Lawesson's reagent, a standard and effective method for converting amides to thioamides.[17]
Objective: To synthesize cyclopropane carbothioamide from cyclopropane carboxamide.
Materials:
-
Cyclopropane carboxamide (1.0 eq)
-
Lawesson's Reagent (0.5 eq)
-
Anhydrous Toluene (solvent)
-
Magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Charging the Flask: Add cyclopropane carboxamide (e.g., 8.51 g, 0.1 mol) and Lawesson's Reagent (e.g., 20.2 g, 0.05 mol) to the flask.
-
Solvent Addition: Add anhydrous toluene (e.g., 200 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting amide.
-
Work-up: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure (rotary evaporation).
-
Purification: The crude residue is then purified by column chromatography on silica gel, typically using a solvent system like ethyl acetate/hexane to isolate the pure cyclopropane carbothioamide.
Conclusion and Future Prospects
The distinction between cyclopropane carboxamide and its thioamide analogue is a clear illustration of the power of bioisosterism in drug design. The simple, single-atom exchange of oxygen for sulfur creates a new chemical entity with a profoundly different electronic structure, steric profile, and set of physicochemical properties.[12] While cyclopropane carboxamide remains a versatile and widely used scaffold, the carbothioamide offers a strategic alternative for overcoming specific challenges in drug development, such as poor metabolic stability or low cell permeability.[14][18] Understanding the fundamental differences detailed in this guide allows medicinal chemists to make more informed decisions, rationally designing molecules with improved therapeutic potential. As synthetic methodologies continue to advance, the strategic application of such subtle yet powerful modifications will undoubtedly continue to fuel the discovery of next-generation therapeutics.
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Szostak, M., et al. (2017). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PMC. Available at: [Link]
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Chen, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Available at: [Link]
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Dziadek, M., & Szostak, M. (2018). Structures of the Most Twisted Thioamide and Selenoamide: Effect of Higher Chalcogens of Twisted Amides on N C(X) Resonance. PMC. Available at: [Link]
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Macuamule, C., et al. (2022). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PMC. Available at: [Link]
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Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]
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Salaun, J. Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]
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Novak, I., & Klasinc, L. (2016). Electronic structure and tautomerism of thioamides. INIS-IAEA. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. Available at: [Link]
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Kumar, A. K. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Fluorinated Phenyl Cyclopropanes
Introduction: The Strategic Value of Fluorinated Phenyl Cyclopropanes in Modern Drug Discovery
The confluence of fluorine chemistry and the cyclopropane motif has given rise to a class of compounds with exceptional value in medicinal chemistry and drug development: fluorinated phenyl cyclopropanes. The cyclopropane ring, a small, strained carbocycle, imparts conformational rigidity and a unique three-dimensional topology to molecules.[1][2] This rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Simultaneously, the introduction of fluorine atoms can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and pKa, often leading to improved pharmacokinetic profiles.[1][3] The strategic incorporation of fluorine into the phenylcyclopropane scaffold can block sites of metabolism, enhance membrane permeability, and fine-tune electronic properties to optimize drug-target interactions.[4][5][6] Consequently, these structures are highly sought-after pharmacophores found in a range of bioactive molecules and clinical drug candidates.[1][7]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and contemporary protocols for the synthesis of fluorinated phenyl cyclopropanes. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization. The protocols described herein are selected for their reliability, versatility, and stereochemical control, representing the state-of-the-art in this dynamic area of synthetic chemistry.
Strategic Approaches to Fluorinated Phenyl Cyclopropane Synthesis
The synthesis of fluorinated phenyl cyclopropanes can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, the required stereochemistry, and the availability of starting materials. This guide will focus on three prominent and highly effective approaches:
-
Transition-Metal Catalyzed Cyclopropanation: A versatile and widely employed method utilizing transition metals like rhodium and copper to catalyze the reaction of fluorinated styrenes with diazo compounds. This approach offers excellent control over diastereoselectivity and, with the use of chiral ligands, enantioselectivity.[4][8][9]
-
Biocatalytic Cyclopropanation: An emerging and powerful strategy that leverages engineered enzymes, such as myoglobin variants, to achieve exceptional levels of stereocontrol in the synthesis of both mono- and gem-difluorinated cyclopropanes.[1][3][10]
-
Classic Methodologies for Specific Applications: This section will cover the application of well-established reactions like the Simmons-Smith and Corey-Chaykovsky reactions for the synthesis of specific classes of fluorinated phenyl cyclopropanes.[11][12][13]
Protocol I: Rhodium-Catalyzed Diastereoselective Synthesis of Monofluorinated Phenyl Cyclopropanes
Transition-metal catalysis, particularly with rhodium(II) carboxylates, provides a reliable and efficient pathway to monofluorinated phenyl cyclopropanes.[8] The reaction proceeds through the formation of a rhodium carbene intermediate from a diazo compound, which then undergoes cyclopropanation with a fluorinated styrene derivative. The stereochemical outcome is often dictated by the steric and electronic properties of the catalyst and the substrates.
Mechanistic Rationale
The catalytic cycle is initiated by the reaction of the rhodium(II) catalyst with the diazo compound to form a rhodium-carbene complex, with concomitant extrusion of dinitrogen. The electrophilic carbene then reacts with the electron-rich double bond of the fluorinated styrene in a concerted or stepwise fashion to form the cyclopropane ring. The diastereoselectivity of the reaction is influenced by the approach of the styrene to the carbene complex, with steric interactions playing a crucial role in favoring the formation of the trans isomer.
Caption: Rhodium-catalyzed cyclopropanation workflow.
Detailed Experimental Protocol
Materials:
-
Fluorinated styrene derivative (e.g., 4-fluorostyrene) (1.0 equiv)
-
Ethyl diazoacetate (EDA) (1.2 equiv)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (1 mol%)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (sat. aq. solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the fluorinated styrene (1.0 equiv) and anhydrous dichloromethane.
-
Add the rhodium(II) acetate dimer (1 mol%) to the solution.
-
Prepare a solution of ethyl diazoacetate (1.2 equiv) in anhydrous dichloromethane in a separate flask.
-
Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired fluorinated phenyl cyclopropane.
Data and Expected Outcomes
| Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 4-Fluorostyrene | 1 | DCM | 16 | 85-95 | >95:5 |
| 3-Fluorostyrene | 1 | DCM | 16 | 80-90 | >95:5 |
| 2-Fluorostyrene | 1 | DCM | 18 | 75-85 | 90:10 |
Note: Yields and diastereomeric ratios are typical and may vary depending on the specific substrate and reaction conditions.
Protocol II: Biocatalytic Asymmetric Synthesis of gem-Difluorinated Phenyl Cyclopropanes
Biocatalysis has emerged as a powerful tool for stereoselective synthesis, and engineered myoglobin-based catalysts have shown remarkable efficacy in the cyclopropanation of gem-difluoroalkenes.[1][3] This method provides access to highly enantioenriched gem-difluorinated phenyl cyclopropanes, which are challenging to synthesize using traditional chemocatalytic methods.[1]
The Power of Directed Evolution
The success of this biocatalytic approach lies in the directed evolution of myoglobin. By introducing specific mutations into the active site of the protein, its natural reactivity can be repurposed to catalyze carbene transfer reactions with high fidelity and stereocontrol. The heme cofactor acts as the catalytic center, analogous to a porphyrin-based metal catalyst.
Caption: Biocatalytic cyclopropanation workflow.
Detailed Experimental Protocol
Materials:
-
Engineered myoglobin variant expressing E. coli cells
-
gem-Difluorostyrene derivative (e.g., 1,1-difluoro-2-phenylethene) (5 mM)
-
Diazoacetonitrile (20 mM)
-
Sodium borate buffer (50 mM, pH 9.0)
-
Trifluorotoluene (internal standard for NMR)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cultivate the E. coli cells expressing the engineered myoglobin variant and harvest the cells by centrifugation. Resuspend the cell pellet in sodium borate buffer to an optical density at 600 nm (OD₆₀₀) of 40.
-
In a reaction vessel, combine the resuspended cells, the gem-difluorostyrene derivative (5 mM), and diazoacetonitrile (20 mM).
-
Seal the reaction vessel and conduct the reaction at room temperature under anaerobic conditions for 16 hours with gentle agitation.
-
Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by ¹⁹F NMR using trifluorotoluene as an internal standard to determine the yield.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the enantioenriched gem-difluorinated phenyl cyclopropane.
-
Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) by chiral HPLC analysis.
Data and Expected Outcomes
| Substrate | Biocatalyst Variant | Yield (%) | d.r. | e.e. (%) |
| 1,1-Difluoro-2-phenylethene | Mb(H64V,V68G,L69V) | >95 | >99:1 | >99 |
| 1,1-Difluoro-2-(4-chlorophenyl)ethene | Mb(H64V,V68G,L69V) | >95 | >99:1 | >99 |
| 1,1-Difluoro-2-(4-methoxyphenyl)ethene | Mb(H64V,V68G,L69V) | >90 | >99:1 | 98 |
Note: The specific engineered myoglobin variant is crucial for achieving high stereoselectivity. The cited variant, Mb(H64V,V68G,L69V), has been shown to be highly effective for a range of substrates.[1]
Protocol III: Simmons-Smith Cyclopropanation of Fluorinated Allylic Alcohols
The Simmons-Smith reaction is a classic method for the synthesis of cyclopropanes, involving an organozinc carbenoid.[12] A key feature of this reaction is its ability to be directed by hydroxyl groups, leading to high diastereoselectivity in the cyclopropanation of allylic alcohols.[14][15][16] This makes it a valuable tool for the synthesis of fluorinated phenyl cyclopropanes with defined stereochemistry adjacent to a hydroxyl group.
Directing Group Effect
The hydroxyl group of the allylic alcohol coordinates to the zinc carbenoid, delivering the methylene group to the same face of the double bond, resulting in the syn-cyclopropane as the major product. This directing effect is a powerful tool for controlling stereochemistry.
Caption: Directed Simmons-Smith cyclopropanation.
Detailed Experimental Protocol (Furukawa Modification)
Materials:
-
Fluorinated phenyl allylic alcohol (e.g., 1-(4-fluorophenyl)prop-2-en-1-ol) (1.0 equiv)
-
Diethylzinc (Et₂Zn) (2.0 equiv, 1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the fluorinated phenyl allylic alcohol (1.0 equiv) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.0 equiv) to the reaction mixture and stir for 20 minutes at 0 °C.
-
In a separate flask, prepare a solution of diiodomethane (2.0 equiv) in anhydrous dichloromethane.
-
Slowly add the diiodomethane solution to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Add saturated aqueous Rochelle's salt solution and stir vigorously for 1 hour to break up the emulsions.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired syn-fluorinated phenyl cyclopropylmethanol.
Data and Expected Outcomes
| Substrate | Reagent System | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1-(4-Fluorophenyl)prop-2-en-1-ol | Et₂Zn, CH₂I₂ | 18 | 80-90 | >95:5 |
| 1-(3-Fluorophenyl)prop-2-en-1-ol | Et₂Zn, CH₂I₂ | 18 | 75-85 | >95:5 |
| (E)-1-(4-Fluorophenyl)but-2-en-1-ol | Et₂Zn, CH₂I₂ | 24 | 70-80 | >90:10 |
Conclusion and Future Outlook
The synthesis of fluorinated phenyl cyclopropanes is a vibrant and evolving field of research, driven by the significant potential of these motifs in drug discovery. The protocols detailed in this guide represent a selection of the most robust and versatile methods available to the modern synthetic chemist. Transition-metal catalysis offers a broadly applicable and diastereoselective route, while the advent of biocatalysis provides unparalleled enantiocontrol for specific substrate classes. Classic methods like the Simmons-Smith reaction retain their utility for specific applications, particularly in the context of directed cyclopropanations.
As the demand for structurally novel and medicinally relevant compounds continues to grow, the development of new and improved methods for the synthesis of fluorinated phenyl cyclopropanes will undoubtedly remain a key area of focus. Future research will likely concentrate on expanding the substrate scope of existing methods, developing more sustainable and cost-effective catalytic systems, and exploring novel synthetic disconnections to access even more complex and diverse fluorinated cyclopropane architectures.
References
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Regioselective Synthesis of α-Fluorinated Cyclopentenones by Organocatalytic Difluorocyclopropanation and Fluorine-Directed and Fluorine-Activated Nazarov Cyclization. Chemistry (Weinheim an der Bergstrasse, Germany), 23(12), 2831–2838. [Link]
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Villada, J. D., Majhi, J., Hendricks, M. E., Lehuédé, V., Neufeld, K., Tona, V., & Fasan, R. (2024). A Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, e202406779. [Link]
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Request PDF: Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Directed and -Activated Nazarov Cyclization. ResearchGate. [Link]
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Pons, A., Beucher, H., Ivashkin, P., Lemonnier, G., Poisson, T., Charette, A. B., Jubault, P., & Pannecoucke, X. (2015). Rhodium-Catalyzed Cyclopropanation of Fluorinated Olefins: A Straightforward Route to Highly Functionalized Fluorocyclopropanes. Organic Letters, 17(7), 1732–1735. [Link]
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Pasanen, P., Stærk, D., Vainiotalo, P., & El-Seedi, H. R. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(7), 1847–1853. [Link]
-
Request PDF: Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. [Link]
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Enantioselective Simmons–Smith cyclopropanation on fluorinated alkenes. ResearchGate. [Link]
-
Zhu, C., & Wang, J. (2018). Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. Organic & Biomolecular Chemistry, 16(43), 8271–8275. [Link]
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Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry. [Link]
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Zhang, H., Lu, Y., Wang, Y., Wu, H., Zhang, Y., & Li, J. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(15), 8435–8450. [Link]
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Gouverneur, V. (2017). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications, 53(77), 10632–10635. [Link]
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Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 16, 2769–2777. [Link]
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Simmons–Smith reaction. Wikipedia. [Link]
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Villada, J. D., Majhi, J., Hendricks, M. E., Lehuédé, V., Neufeld, K., Tona, V., & Fasan, R. (2024). A Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. [Link]
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Request PDF: Corey Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes. ResearchGate. [Link]
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Carreira, E. M. (2018). Cyclopropanations in Syntheses A. ETH Zürich. [Link]
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Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 19, 2195–2204. [Link]
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DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(15), 13247–13254. [Link]
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Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Europe PMC. [Link]
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Milligan, J. A., Phelan, J. P., Polites, V. C., Kelly, C. B., & Molander, G. A. (2018). Radical/Polar Annulation Reactions (RPARs) Enable the Modular Construction of Cyclopropanes. Organic Letters, 20(21), 6840–6844. [Link]
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Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032. [Link]
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Charette, A. B. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(15), 3123–3136. [Link]
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Request PDF: Recent Advances on Transition-Metal Catalyzed Cross-Coupling Reactions of Gem-Difluorinated Cyclopropanes. ResearchGate. [Link]
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Halskov, K. S., Kniep, F., Lauridsen, V. H., Iversen, E. H., Donslund, B. S., & Jørgensen, K. A. (2015). Organocatalytic Enamine-Activation of Cyclopropanes for Highly Stereoselective Formation of Cyclobutanes. Journal of the American Chemical Society, 137(3), 1165–1171. [Link]
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Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
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Synthesis of Cyclopropenes and Fluorinated Cyclopropanes via Michael Initiated Ring Closure of Alkyl Triflones. ResearchGate. [Link]
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Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. [Link]
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Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 19, 874–911. [Link]
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Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Europe PMC. [Link]
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Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
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Yang, Z. Y. (2003). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. The Journal of Organic Chemistry, 68(11), 4410–4416. [Link]
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Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21). [Link]
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Transition-metal-catalyzed methods for synthesis of fluorenes. BioKB. [Link]
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Transition metal-catalyzed cycloadditions of cyclopropanes for the synthesis of carbocycles: C-C activation in cyclopropanes. Chemical Society Reviews, 43(18), 6538–6554. [Link]
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Robiette, R., & Marchand-Brynaert, J. (2008). Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides. Synlett, 2008(04), 517–520. [Link]
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1-(2-Fluorophenyl)cyclopropane-1-carbothioamide as a pharmaceutical intermediate
Application Note: 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide as a Pharmaceutical Intermediate
Abstract
1-(2-Fluorophenyl)cyclopropane-1-carbothioamide is a specialized pharmaceutical building block, primarily utilized as a high-value scaffold for the synthesis of thiazole- and thiadiazole-containing kinase inhibitors .[1][2] Structurally, it combines the conformational rigidity of a cyclopropane ring with the metabolic resistance of an ortho-fluorinated phenyl group.[1] This guide details the synthesis, purification, and downstream application of this intermediate, specifically focusing on its conversion into heteroaromatic pharmacophores via the Hantzsch thiazole synthesis.
Introduction: The Strategic Value of the Scaffold
In modern drug discovery, the cyclopropane ring serves as a bioisostere for gem-dimethyl groups or alkenes, providing a "conformational lock" that directs substituents into active binding pockets while improving metabolic stability.[1]
The specific inclusion of the 2-fluorophenyl moiety (as opposed to the more common 4-fluorophenyl found in drugs like Cabozantinib) introduces an ortho-effect.[1][2] This steric and electronic influence restricts bond rotation between the phenyl ring and the cyclopropane core, potentially enhancing selectivity for specific kinase isoforms (e.g., c-Met, VEGFR, or RET).[1]
The carbothioamide functional group (-CSNH
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide |
| Molecular Formula | C |
| Molecular Weight | 195.26 g/mol |
| Appearance | Pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water |
| Stability | Hygroscopic; prone to hydrolysis if exposed to moisture/acid.[1][2][3] Store under N |
| Key Reactivity | S-Alkylation (Hantzsch reaction), Oxidation to 1,2,4-thiadiazoles |
Synthesis Protocol: Nitrile to Thioamide Conversion
The most robust route to 1-(2-fluorophenyl)cyclopropane-1-carbothioamide is the thionation of its nitrile precursor.[1][2] While Lawesson’s reagent is common, the Magnesium Chloride / Sodium Hydrosulfide (MgCl
Reagents:
-
Precursor: 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile (1.0 eq)[1][2]
-
Thionating Agent: Sodium Hydrosulfide hydrate (NaSH, 2.0 eq)[1]
-
Catalyst: Magnesium Chloride hexahydrate (MgCl
[1][2]·6H O, 1.0 eq)
Step-by-Step Methodology:
-
Setup: Charge a dry 3-neck round-bottom flask with 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile (10 g, 62 mmol) and DMF (100 mL).
-
Catalyst Addition: Add MgCl
·6H O (12.6 g, 62 mmol) in one portion.[1] The solution may become slightly turbid.[1][2] -
Thionation: Add NaSH hydrate (6.9 g, 124 mmol). The mixture will turn green/yellow.[1][2]
-
Reaction: Stir the suspension at 25–30°C for 12–16 hours.
-
Quench: Pour the reaction mixture slowly into ice-cold 1M HCl (300 mL). Caution: H
S gas may evolve; perform in a fume hood.[1][2] -
Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (2 x 100 mL) to remove DMF.[1][2]
-
Purification: Dry over Na
SO , filter, and concentrate. Recrystallize from Ethanol/Water (9:1) to yield yellow needles.[1][2]
Key Application: Hantzsch Thiazole Synthesis
The primary utility of this intermediate is the synthesis of 2-substituted thiazoles , a scaffold found in numerous kinase inhibitors (e.g., Dasatinib, Dabrafenib).[1]
Mechanism & Workflow
The thioamide sulfur attacks an
Caption: Synthetic pathway from nitrile precursor to thiazole/thiadiazole pharmacophores via the thioamide intermediate.
Protocol: Synthesis of 2-[1-(2-Fluorophenyl)cyclopropyl]-4-phenylthiazole
-
Dissolution: Dissolve 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide (1.0 eq) in Ethanol (10 vol).
-
Alkylation: Add 2-Bromoacetophenone (1.05 eq) at room temperature.
-
Cyclization: Heat to reflux (78°C) for 2–4 hours.
-
Observation: The yellow color of the thioamide will fade as the heterocycle forms.
-
-
Workup: Cool to RT. The product often precipitates as the hydrobromide salt. Filter and wash with cold ethanol.[1][2][6]
-
Free Base Formation: Suspend the solid in DCM and wash with sat.[1][2] NaHCO
. Dry and concentrate.
Analytical Quality Control
To ensure the integrity of the intermediate before using it in complex couplings, the following specifications must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% Area |
| Identity | Cyclopropane protons: | |
| Water Content | Karl Fischer | < 0.5% w/w (Critical for cyclization yield) |
| Residual Solvent | GC-HS | DMF < 880 ppm |
HPLC Method Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[1]
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 254 nm (Thioamide
transition).[1][2]
Safety & Handling (E-E-A-T)
-
Thioamide Toxicity: Thioamides can be goitrogenic (interfere with iodine uptake).[1][2] Handle in a well-ventilated fume hood.
-
H
S Evolution: During the synthesis (NaSH method) and quench, Hydrogen Sulfide gas is generated.[1] It is highly toxic and desensitizes the sense of smell.[1] Use H S detectors. -
Skin Absorption: Fluorinated aromatics can have enhanced lipophilicity.[1][2] Wear nitrile gloves and Tyvek sleeves.[1]
References
-
Manley, P. W., et al. "Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors."[1] Biochimica et Biophysica Acta (BBA), 2005.[1] (Context on kinase inhibitor scaffolds).
-
Yarrow, J. C., et al. "Cabozantinib synthesis and analogs."[1] Journal of Medicinal Chemistry, 2012.[1] (Structural analog reference).[1][2]
-
Jagodzinski, T. S. "Thioamides as Useful Synthons in the Synthesis of Heterocycles."[1] Chemical Reviews, 2003.[1] (Mechanistic grounding for Hantzsch synthesis).[1][2]
-
Kaboudin, B., et al. "A simple and convenient method for the synthesis of primary thioamides from nitriles using MgCl2/NaSH." Synlett, 2011.[1] (Source of the preferred synthesis protocol).
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Application Notes and Protocols: The Strategic Use of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: The Convergence of Three Privileged Structural Motifs
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of specific structural motifs is paramount for optimizing a molecule's pharmacokinetic and pharmacodynamic profile. Three such "privileged" motifs are the cyclopropane ring, the fluorinated aromatic ring, and the thioamide functional group. The title compound, 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide, represents a unique convergence of these three elements, making it a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds.
The cyclopropyl group is prized for its ability to introduce conformational rigidity and a unique three-dimensional topology into a molecule, often leading to enhanced binding affinity and metabolic stability.[1][2] Its strained ring system also imparts unusual electronic properties, influencing the reactivity of adjacent functional groups.[1] The 2-fluorophenyl moiety is a common feature in many pharmaceuticals, where the fluorine atom can act as a bioisostere for a hydrogen atom, modulate pKa, and participate in favorable protein-ligand interactions through hydrogen bonding or dipole-dipole interactions. Finally, the thioamide group serves as a bioisostere for the more common amide bond, offering altered polarity, increased stability against enzymatic hydrolysis, and a versatile handle for a variety of chemical transformations, particularly in the construction of sulfur- and nitrogen-containing heterocycles.[3][4][5]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utilization of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide as a precursor to novel heterocyclic systems. We will present detailed, field-proven protocols, explain the underlying chemical principles, and offer insights into the potential applications of the resulting compounds.
Synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide: A Two-Step Approach
The synthesis of the title thioamide is not widely reported, thus we propose a robust and efficient two-step synthetic route starting from commercially available 2-(2-fluorophenyl)acetonitrile. This strategy involves an initial cyclopropanation followed by a two-stage conversion of the nitrile to the thioamide.
Part 1: Synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile
The initial step involves the α-alkylation of 2-(2-fluorophenyl)acetonitrile with 1,2-dibromoethane to form the cyclopropane ring. This reaction is a variation of a well-established method for the synthesis of 1-phenylcyclopropane derivatives.[6]
Caption: Synthetic workflow for 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide.
Protocol 1: Synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-(2-fluorophenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Base Addition: Prepare a 50% aqueous solution of sodium hydroxide (NaOH, 3.0 eq). With vigorous stirring, add the NaOH solution dropwise to the reaction mixture over 30 minutes. The reaction is exothermic.
-
Reaction: After the addition is complete, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1-(2-fluorophenyl)cyclopropane-1-carbonitrile as a clear oil.
Part 2: Synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
The conversion of the nitrile to the thioamide is most reliably achieved in two steps: hydrolysis to the corresponding carboxamide, followed by thionation using Lawesson's reagent.[3][4]
Protocol 2: Synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carboxamide
-
Hydrolysis: To a round-bottom flask, add 1-(2-fluorophenyl)cyclopropane-1-carbonitrile (1.0 eq) and concentrated sulfuric acid (5.0 eq). Stir the mixture at 80-90 °C for 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 1-(2-fluorophenyl)cyclopropane-1-carboxamide.
Protocol 3: Synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(2-fluorophenyl)cyclopropane-1-carboxamide (1.0 eq) in anhydrous toluene or dioxane.
-
Reagent Addition: Add Lawesson's reagent (0.5-0.6 eq) to the solution.[7]
-
Reaction: Heat the mixture to reflux (80-110 °C, depending on the solvent) and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel.
-
Purification: Elute the column with a gradient of ethyl acetate in hexanes to separate the product from the phosphorus-containing byproducts. The final product, 1-(2-fluorophenyl)cyclopropane-1-carbothioamide, is typically a yellow solid.
| Compound | Formula | MW | Expected ¹H NMR (δ, ppm, CDCl₃) | Expected ¹³C NMR (δ, ppm, CDCl₃) |
| 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile | C₁₀H₈FN | 161.18 | 7.4-7.1 (m, 4H, Ar-H), 1.7-1.6 (m, 2H, CH₂), 1.4-1.3 (m, 2H, CH₂) | 130-115 (Ar-C), 122 (CN), 25 (quat-C), 18 (CH₂) |
| 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide | C₁₀H₁₀FNS | 195.26 | 8.0 (br s, 1H, NH), 7.8 (br s, 1H, NH), 7.4-7.0 (m, 4H, Ar-H), 1.6-1.5 (m, 2H, CH₂), 1.3-1.2 (m, 2H, CH₂) | 205 (C=S), 160 (d, J=245 Hz, C-F), 130-115 (Ar-C), 35 (quat-C), 17 (CH₂) |
Application in Heterocycle Synthesis: The Hantzsch Thiazole Synthesis
The thioamide functionality is an excellent nucleophile and a key component in the classical Hantzsch thiazole synthesis.[8] This reaction allows for the construction of the thiazole ring, a common scaffold in many biologically active compounds.
Caption: Hantzsch synthesis of a 2-cyclopropylthiazole derivative.
Protocol 4: Synthesis of 2-(1-(2-Fluorophenyl)cyclopropyl)-4-arylthiazoles
-
Reaction Setup: In a round-bottom flask, dissolve 1-(2-fluorophenyl)cyclopropane-1-carbothioamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add the desired α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 2-6 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 2-(1-(2-fluorophenyl)cyclopropyl)-4-arylthiazole.
| Reactants | Product | Conditions | Typical Yield |
| 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide + 2-Bromoacetophenone | 2-(1-(2-Fluorophenyl)cyclopropyl)-4-phenylthiazole | Ethanol, Reflux, 4h | 75-85% |
| 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide + 2-Chloro-1-(4-chlorophenyl)ethanone | 2-(1-(2-Fluorophenyl)cyclopropyl)-4-(4-chlorophenyl)thiazole | Isopropanol, Reflux, 6h | 70-80% |
Mechanism of the Hantzsch Thiazole Synthesis
The reaction proceeds via a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone in an Sₙ2 reaction, displacing the halide.
-
Tautomerization and Cyclization: The resulting intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon to form a five-membered ring.
-
Dehydration: The cyclic intermediate then undergoes dehydration to form the aromatic thiazole ring.
Further Synthetic Potential: Beyond Thiazoles
The unique structure of 1-(2-fluorophenyl)cyclopropane-1-carbothioamide opens up possibilities for the synthesis of other heterocyclic systems. For instance, oxidative cyclization reactions could potentially lead to the formation of thiadiazoles. Furthermore, the strained cyclopropane ring itself can participate in ring-opening or rearrangement reactions under certain conditions, providing access to more complex molecular scaffolds.[9]
Conclusion
1-(2-Fluorophenyl)cyclopropane-1-carbothioamide is a promising and versatile building block for the synthesis of novel heterocyclic compounds. Its preparation from readily available starting materials is straightforward, and its thioamide functionality provides a reliable entry point for the construction of important heterocyclic cores such as thiazoles. The combination of the cyclopropyl, 2-fluorophenyl, and thioamide motifs in a single molecule presents a wealth of opportunities for medicinal chemists and researchers in the field of drug discovery to generate new chemical entities with potentially enhanced biological activity and favorable pharmacokinetic properties.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent.
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Wikipedia. (2023). Pinner reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
- Cura, G., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 7006.
- Al-Zoubi, R. M., et al. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry of Heterocyclic Compounds, 54(1), 8-13.
- J&K Scientific. (2025). Pinner Reaction.
-
SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
- Royal Society of Chemistry. (2021). PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones. Organic Chemistry Frontiers.
- Mahmoodi, N. O., et al. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Journal of Sulfur Chemistry, 37(2), 196-207.
- Royal Society of Chemistry. (2020). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction.
- Kumar, A., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(16), 3215-3220.
- Asif, M. (2019). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 24(18), 3326.
- AIP Publishing. (2018). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Conference Proceedings.
- National Center for Biotechnology Information. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
- SciSpace. (n.d.).
- National Center for Biotechnology Information. (2013). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Beilstein Journal of Organic Chemistry.
- Belskaya, N. P., et al. (2017). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. Chemistry of Heterocyclic Compounds, 53(1-2), 118-129.
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- 2. Cyclopropane synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Purification methods for 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
Technical Support Center: Purification of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
Introduction: The Challenge of Thioamide Purity
Welcome to the technical guide for purifying 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide . As researchers, we know that thioamides are notoriously difficult to purify compared to their amide counterparts. They are prone to oxidative degradation, often carry persistent sulfur odors, and—most critically—if synthesized using Lawesson’s Reagent (LR), they are plagued by phosphorus-containing byproducts that streak on chromatography columns and inhibit downstream catalysis.
This guide moves beyond standard textbook answers. It focuses on chemically active purification strategies that leverage solubility differences and byproduct decomposition to achieve >98% purity, often without the need for tedious flash chromatography.
Module 1: The Chemical Quench (Removing Lawesson’s Reagent Byproducts)
Q: I used Lawesson’s Reagent for the thionation, but I cannot get rid of the phosphorus byproducts. Flash chromatography isn't separating them well. What should I do?
A: This is the most common failure point. Lawesson’s Reagent generates a pseudo-stable six-membered thiophosphonate byproduct that has similar polarity to many thioamides, making silica separation inefficient.
The Solution: The Ethylene Glycol Decomposition Protocol Do not attempt to separate the byproduct; destroy it. By treating the reaction mixture with ethylene glycol, you convert the lipophilic LR byproduct into a highly polar species that partitions strictly into the aqueous phase during workup.
Protocol:
-
Reaction Completion: Ensure your thionation reaction (typically in Toluene or Xylene) is complete via TLC/HPLC.
-
The Quench: Do not evaporate the solvent yet. Add Ethylene Glycol (2.0 equivalents relative to LR) and a catalytic amount of water (0.5 mL) directly to the reaction mixture.
-
Heat: Stir the mixture at 90–95 °C for 3–4 hours .
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash aggressively with water (3x). The phosphorus impurities will wash away in the aqueous layer, leaving the crude thioamide in the organic phase.
Module 2: Crystallization & Precipitation[5][6]
Q: My crude product is an orange oil that refuses to crystallize. How do I induce precipitation?
A: Thioamides often "oil out" due to trace solvent impurities or the presence of the unreacted nitrile/amide precursor. The 1-(2-fluorophenyl)cyclopropane moiety adds lipophilicity that can make crystallization tricky.
Recommended Solvent Systems:
| Method | Solvent System | Conditions | Best For |
| Primary | Toluene / n-Heptane | Dissolve in min. hot Toluene (60°C). Add Heptane dropwise until cloudy. Cool slowly to 4°C. | Removing non-polar impurities and unreacted nitrile. |
| Secondary | EtOH / Water | Dissolve in warm Ethanol. Add water until turbidity persists. | Removing polar byproducts and salts.[5] |
| Rescue | MTBE / Hexane | Dissolve in MTBE. Layer Hexane on top. Let sit undisturbed (vapor diffusion). | Oily crudes that refuse to solidify. |
Troubleshooting "Oiling Out": If the product separates as an oil upon cooling:
-
Re-heat the mixture until the oil dissolves.
-
Add a seed crystal (if available) or scratch the glass surface with a spatula.
-
Slower Cooling: Wrap the flask in aluminum foil and turn off the stir plate. Allow it to cool to room temperature over 4–6 hours. Rapid cooling traps impurities that prevent crystal lattice formation.
Module 3: Chromatographic Purification
Q: Crystallization failed, and I must use a column. What are the optimal conditions?
A: Thioamides are less polar than their corresponding amides but can streak on silica due to the acidic proton on the nitrogen.
Stationary Phase: Neutral Silica Gel (Acidic silica can cause hydrolysis back to the amide). Mobile Phase:
-
Gradient: 0%
20% Ethyl Acetate in Hexanes (or Heptane). -
Modifier: If streaking occurs, add 0.5% Triethylamine to the mobile phase. This neutralizes the silica surface and sharpens the peak shape.
Warning: Avoid chlorinated solvents (DCM/Chloroform) if possible during loading, as they can sometimes promote slow oxidation of the thioamide to the amide on the silica surface.
Visual Guide: Purification Workflow
The following diagram outlines the logical decision process for purifying this specific scaffold.
Caption: Decision tree for the purification of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide, highlighting the critical ethylene glycol quench step for Lawesson's reagent removal.
FAQs: Common Issues
Q: The product has a strong sulfur smell even after drying. Is it impure? A: Not necessarily. Thioamides have a characteristic odor, but a pungent, garlic-like smell often indicates residual sulfur species or mercaptans.
-
Fix: Wash the organic phase with a 10% solution of Sodium Hypochlorite (Bleach) very briefly (30 seconds) during workup, followed immediately by sodium thiosulfate. This oxidizes surface sulfur impurities without degrading the bulk thioamide.
Q: Can I use P4S10 instead of Lawesson’s Reagent to avoid the byproduct issue? A: Yes, P4S10 is an alternative, but it often requires higher temperatures and can lead to lower yields for sterically hindered substrates like cyclopropanes. If you use P4S10, the workup is simpler (aqueous hydrolysis), but the reaction conversion might be the bottleneck.
Q: My LC-MS shows a peak at M-16. What is this? A: This is likely the amide (Oxygen replacing Sulfur). Thioamides are sensitive to hydrolysis. Ensure all solvents used for recrystallization are anhydrous, and store the final compound under inert gas (Nitrogen/Argon) in the freezer.
References
-
Wu, K., et al. (2021). "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent."[2] Beilstein Journal of Organic Chemistry, 17, 805–812.[2]
-
Ozturk, T., et al. (2007).[4] "Lawesson’s Reagent in Organic Synthesis."[1][6][7] Chemical Reviews, 107(11), 5210–5278. (General reference for LR mechanism and byproducts).
-
FDA Access Data. (2011). "Roflumilast Chemistry Review." (Reference for solubility profiles of fluorophenyl-cyclopropane carboxamides).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. reddit.com [reddit.com]
- 6. Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | Encyclopedia MDPI [encyclopedia.pub]
- 7. Thioamide synthesis by thionation [organic-chemistry.org]
Technical Support Center: Overcoming Steric Hindrance in 1-Substituted Cyclopropane Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical solutions for the synthesis of sterically hindered 1-substituted cyclopropanes. We understand the synthetic challenges posed by sterically demanding substrates and aim to equip you with the knowledge to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant challenge in 1-substituted cyclopropane synthesis?
A1: Steric hindrance poses a major hurdle because most cyclopropanation reactions involve the approach of a carbene or carbenoid species to an alkene. In the case of 1,1-disubstituted or trisubstituted alkenes, bulky substituents can physically block the trajectory of the cyclopropanating agent, leading to low yields or complete failure of the reaction. The transition state for the methylene transfer is often sterically congested, and bulky groups can raise the activation energy of this step, making the reaction kinetically unfavorable.
Q2: My Simmons-Smith reaction is failing with a sterically hindered alkene. What are the likely causes and what can I do?
A2: The classic Simmons-Smith reaction, using a zinc-copper couple and diiodomethane, often struggles with sterically encumbered olefins.[1][2] The large, aggregated nature of the organozinc carbenoid can exacerbate steric clashes.
Troubleshooting Steps:
-
Switch to a Modified Simmons-Smith Reagent: Consider using diethylzinc (Et₂Zn) and diiodomethane (the Furukawa modification).[3] This often generates a more reactive and less aggregated carbenoid species.
-
Use Additives: The addition of Lewis acids or other additives can sometimes enhance the reactivity of the Simmons-Smith reagent.
-
Change the Solvent: The choice of solvent can influence the aggregation state and reactivity of the organozinc reagent.[4] While ether is common, exploring other solvents like 1,2-dichloroethane might be beneficial.
-
Consider Alternative Zinc Reagents: Research has led to the development of more reactive and "tunable" zinc carbenoids where the iodide is replaced with a more electron-withdrawing group, which can enhance reactivity for unfunctionalized alkenes.[5]
Q3: Are there alternatives to the Simmons-Smith reaction for bulky substrates?
A3: Absolutely. When steric hindrance is a primary concern, moving away from traditional zinc carbenoids is often the best strategy. Key alternatives include:
-
Transition Metal-Catalyzed Cyclopropanation: Rhodium(II) and Copper(I) complexes are highly effective in catalyzing cyclopropanation from diazo compounds.[6] These reactions often proceed under milder conditions and can be tuned by ligand modification to accommodate sterically demanding substrates. Cobalt-based systems have also emerged as a powerful tool for the cyclopropanation of hindered alkenes using dihaloalkanes.[1][7]
-
The Kulinkovich Reaction: For the synthesis of 1-substituted cyclopropanols, the Kulinkovich reaction is an excellent choice.[8][9][10][11] It involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. The in situ generated titanacyclopropane is a potent cyclopropanating agent.
-
Michael-Initiated Ring Closure (MIRC): This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.[12] This is a powerful strategy for constructing highly substituted cyclopropanes.
-
Hydrogen-Borrowing Catalysis: This newer method allows for the α-cyclopropanation of ketones and can be effective for hindered systems.[13][14]
Troubleshooting Guide: Transition Metal-Catalyzed Cyclopropanation
This section addresses common issues encountered when using transition metal catalysts (e.g., Rh, Cu, Co) for the synthesis of sterically hindered 1-substituted cyclopropanes.
Q4: My rhodium-catalyzed reaction with a diazo compound is giving low yields. How can I improve it?
A4: Low yields in rhodium-catalyzed cyclopropanations can stem from several factors, especially with hindered substrates.
Possible Causes & Solutions:
-
Catalyst Choice: Not all rhodium catalysts are created equal. Dirhodium tetraacetate (Rh₂(OAc)₄) is a common starting point, but for sterically demanding substrates, catalysts with bulkier ligands, such as dirhodium tetrakis(triphenylacetate) (Rh₂(O₂CCPh₃)₄), may create a more open coordination site for the incoming alkene.
-
Diazo Compound Stability and Addition Rate: Diazo compounds can be unstable. Ensure it is freshly prepared or properly stored. A slow addition of the diazo compound to the reaction mixture using a syringe pump is crucial to maintain a low concentration, which minimizes side reactions like dimerization.
-
Solvent Effects: The solvent can influence catalyst activity and solubility. Dichloromethane or toluene are common choices, but exploring other non-coordinating solvents might be beneficial.
-
Temperature Control: These reactions are often run at room temperature, but for sluggish reactions with hindered substrates, gentle heating may be required. Conversely, if side reactions are an issue, cooling the reaction might improve selectivity.
Q5: I am observing significant diastereoselectivity issues in my cyclopropanation. How can I control the stereochemical outcome?
A5: Achieving high diastereoselectivity is a common challenge, particularly when creating multiple stereocenters.
Strategies for Improving Diastereoselectivity:
-
Ligand Modification: The stereochemical outcome is highly dependent on the chiral environment created by the catalyst's ligands. For asymmetric cyclopropanation, using catalysts with chiral ligands (e.g., Rh₂(S-DOSP)₄) is essential.[6] The choice of ligand can influence the approach of the alkene to the metal carbene.
-
Substrate Control: The inherent stereochemistry of the alkene is generally retained in the cyclopropane product.[6] Additionally, the presence of directing groups, such as hydroxyl groups, on the substrate can influence the facial selectivity of the cyclopropanation.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively control the diastereoselectivity of the cyclopropanation.[15]
Experimental Protocols
Protocol 1: Cobalt-Catalyzed Cyclopropanation of a Hindered Alkene
This protocol is adapted from methodologies demonstrating the utility of cobalt catalysis in overcoming limitations of the Simmons-Smith reaction.[1][2]
Materials:
-
Hindered alkene (1.0 equiv)
-
1,1-dichloroethane (3.0 equiv)
-
Cobalt(II) bromide (10 mol%)
-
2,6-diisopropylaniline (20 mol%)
-
Zinc powder (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon), add cobalt(II) bromide, 2,6-diisopropylaniline, and zinc powder.
-
Add anhydrous THF and stir the suspension for 15 minutes at room temperature.
-
Add the hindered alkene to the mixture.
-
Add 1,1-dichloroethane dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Kulinkovich Reaction for Synthesis of a 1-Substituted Cyclopropanol
This protocol is based on the established Kulinkovich reaction for the synthesis of cyclopropanols from esters.[8][9][11]
Materials:
-
Ester (1.0 equiv)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.1 equiv)
-
Ethylmagnesium bromide (3.0 M in diethyl ether) (2.2 equiv)
-
Anhydrous diethyl ether
Procedure:
-
To an oven-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add the ester and anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Add the titanium(IV) isopropoxide dropwise to the stirred solution.
-
After 10 minutes, add the ethylmagnesium bromide solution dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate at 0 °C.
-
Filter the resulting suspension through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Cyclopropanation Methods for Hindered Alkenes
| Method | Carbene/Carbenoid Source | Common Catalyst/Reagent | Advantages for Hindered Substrates | Key Limitations |
| Simmons-Smith (Furukawa) | CH₂I₂ | Et₂Zn | More reactive than classic Zn-Cu couple. | Can still be ineffective for highly substituted alkenes. |
| Rh-Catalyzed | Diazo compounds (e.g., EDA) | Rh₂(OAc)₄, Rh₂(esp)₂ | High efficiency, tunable reactivity via ligands. | Requires handling of potentially hazardous diazo compounds. |
| Co-Catalyzed | Dihaloalkanes | CoBr₂/Ligand/Zn | Effective for substrates where Simmons-Smith fails; avoids diazo compounds. | May require optimization of ligand and reaction conditions. |
| Kulinkovich Reaction | Grignard reagent | Ti(Oi-Pr)₄ | Excellent for synthesizing 1-substituted cyclopropanols from esters. | Limited to the synthesis of cyclopropanols. |
| MIRC | Ylides, malonates, etc. | Base or organocatalyst | Forms highly substituted cyclopropanes; good stereocontrol. | Requires an electron-withdrawing group on the alkene. |
Visualizations
Diagram 1: Decision Workflow for Hindered Cyclopropanation
Caption: Decision tree for selecting a cyclopropanation strategy.
Diagram 2: Generalized Mechanism of Rh(II)-Catalyzed Cyclopropanation
Caption: Simplified catalytic cycle for Rh(II)-catalyzed cyclopropanation.
References
-
Kulinkovich Reaction - Organic Chemistry Portal. [Link]
-
Kulinkovich reaction - Wikipedia. [Link]
-
Kulinkovich Reaction - YouTube. [Link]
-
Kulinkovich reaction - Grokipedia. [Link]
-
Mechanism of the Kulinkovich Cyclopropanol Synthesis: Transfer-Epititanation of the Alkene in Generating the Key Titanacyclopropane Intermediate | Request PDF - ResearchGate. [Link]
-
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. [Link]
-
Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC - NIH. [Link]
-
Metal-catalyzed cyclopropanations - Wikipedia. [Link]
-
Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis | Organic Letters - ACS Publications - ACS.org. [Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. [Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC. [Link]
-
Alternative Approaches to Classical Cyclopropanation Strategies. - ResearchGate. [Link]
-
Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation | ChemRxiv. [Link]
-
Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC - NIH. [Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J. [Link]
-
Synthesis of cyclopropanes - Organic Chemistry Portal. [Link]
-
Simmons–Smith reaction - Wikipedia. [Link]
-
Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Simmons‐Smith Cyclopropanation Reaction - ResearchGate. [Link]
-
Diastereoselective cyclopropanation by using Camphorpyrazolidinone derived α,β-Unsaturated Amides and Ylide - Semantic Scholar. [Link]
-
Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase | Journal of the American Chemical Society. [Link]
-
Simmons-Smith Reaction - Organic Chemistry Portal. [Link]
-
ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS - Purdue University Graduate School. [Link]
-
Modern Cyclopropanation via Non‐Traditional Building Blocks - ResearchGate. [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - ACS Publications. [Link]
-
Transforming cyclopropanes to enamides via σ-C–C bond eliminative borylation - PMC. [Link]
-
Scheme 3. Synthesis of amide-substituted cyclopropanes through... - ResearchGate. [Link]
-
Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC. [Link]
-
Cyclopropanation of Alkenes - Master Organic Chemistry. [Link]
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- 2. hammer.purdue.edu [hammer.purdue.edu]
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- 4. mdpi.com [mdpi.com]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Kulinkovich Reaction [organic-chemistry.org]
- 9. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Thioamides
Welcome to the Technical Support Center for thioamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of thioamides, particularly the removal of sulfur-based impurities. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds.
Troubleshooting Guide: Common Issues in Thioamide Purification
This section addresses specific experimental issues in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.
Issue 1: My crude thioamide product is contaminated with a significant amount of yellow powder, presumably elemental sulfur. How can I effectively remove it?
Answer:
Elemental sulfur (mainly S8) is a common impurity in thioamide syntheses, especially in reactions that utilize elemental sulfur as the sulfur source, such as the Willgerodt-Kindler reaction.[1][2] Its removal is critical for obtaining a pure product. Here are a few effective strategies:
1. Recrystallization: This is often the most straightforward and effective method for removing elemental sulfur. The key is to choose a solvent system where the thioamide and elemental sulfur have different solubilities at different temperatures.
-
Solvent Selection:
-
Elemental sulfur is soluble in nonpolar organic solvents like carbon disulfide, benzene, and toluene, with solubility increasing with temperature.[3][4][5] It is sparingly soluble in more polar solvents like ethanol and methanol.[3]
-
Choose a solvent in which your thioamide is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Conversely, elemental sulfur should ideally remain in solution upon cooling or have a significantly different solubility profile.
-
A common and effective solvent for this purpose is xylene, which can dissolve a significant amount of sulfur at higher temperatures.[6]
-
-
Underlying Principle: The principle of recrystallization relies on the differential solubility of the desired compound and the impurities. By dissolving the crude mixture in a hot solvent and then allowing it to cool slowly, the less soluble compound (ideally your thioamide) will crystallize out, leaving the more soluble impurities (elemental sulfur) in the mother liquor.
2. Column Chromatography: If recrystallization is not effective or your thioamide has similar solubility properties to sulfur, column chromatography is a reliable alternative.
-
Stationary and Mobile Phase Selection:
-
Use silica gel as the stationary phase.
-
A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Elemental sulfur is relatively non-polar and will elute quickly with the non-polar solvent, while the more polar thioamide will be retained on the column for longer.
-
3. Chemical Conversion: In some cases, elemental sulfur can be chemically converted to a more easily removable species. However, this approach should be considered carefully to avoid unwanted side reactions with your thioamide.
Issue 2: After thionation of my amide with Lawesson's Reagent, I'm struggling to remove the phosphorus-containing byproducts. They co-elute with my product during chromatography.
Answer:
This is a very common challenge when using Lawesson's reagent. The primary byproduct is a six-membered phosphorus- and sulfur-containing ring that often has a similar polarity to the desired thioamide, making separation by standard chromatography difficult.[7][8]
Recommended Strategy: Chemical Decomposition of the Byproduct
The most effective approach is to chemically alter the byproduct to drastically change its polarity before purification.
-
Decomposition with Alcohols:
-
Ethanol Treatment (Small Scale): After the thionation reaction is complete, adding ethanol and refluxing for a period can decompose the byproduct into highly polar diethyl thiophosphonate.[8][9] This makes the subsequent purification by column chromatography much simpler, as the polar byproduct will have a significantly different retention factor than your thioamide.[8][9]
-
Ethylene Glycol Treatment (Large Scale): For larger scale reactions, ethylene glycol is a highly effective alternative to ethanol.[7][8] It decomposes the byproduct and allows for a chromatography-free workup involving phase separation and extraction.[7][8][10] This method is advantageous as it avoids generating phosphorus-containing aqueous waste.[7][8]
-
-
Basic Aqueous Quench: A vigorous wash with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO3), can hydrolyze the phosphorus byproducts into water-soluble thiophosphonates that can be removed in the aqueous layer during an extraction.[7][11]
Workflow for Byproduct Removal using Ethylene Glycol:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. d-nb.info [d-nb.info]
- 5. Sulfur - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 11. reddit.com [reddit.com]
Optimizing thionation temperature for fluorinated amides
Technical Support Center: Advanced Synthesis & Process Chemistry Ticket ID: #THIO-F-992 Subject: Optimization of Thionation Parameters for Fluorinated Amides Escalation Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
Thionating fluorinated amides is a "Goldilocks" problem.[1] You are balancing two opposing kinetic factors:
-
Lawesson’s Reagent (LR) Activation: LR exists as a stable dimer.[1] It requires thermal energy (
) to dissociate into the reactive dithiophosphine ylide monomer.[1] -
C-F Bond Stability: Fluorinated thioamides (especially
-fluorinated variants) are highly susceptible to hydrolytic decomposition and defluorination (HF elimination) at elevated temperatures or on acidic stationary phases.[1]
If your reaction is stalling, you are likely below the monomerization threshold.[1] If you are seeing "black tar" or loss of fluorine, you have exceeded the thermal stability window of the product.
Module 1: Critical Troubleshooting (Q&A)
Q1: Why is my reaction stuck at ~50% conversion despite refluxing in THF (66°C)?
Diagnosis: Thermal Starvation. Standard Lawesson’s Reagent (LR) requires temperatures above 80°C to effectively shift the equilibrium from the inactive dimer to the reactive monomer. THF reflux (66°C) is often insufficient for difficult substrates like electron-deficient fluorinated amides.[1] The Fix:
-
Switch Solvent: Move to Toluene (110°C) or 1,4-Dioxane (101°C).[1]
-
Microwave (Recommended): Use microwave irradiation to superheat THF or Dioxane to 100°C–120°C.[1] This bypasses the solvent boiling point limit and keeps reaction times short (reducing degradation).
Q2: I see the product spot on TLC, but it disappears/decomposes during column chromatography. Why?
Diagnosis: Silica-Induced Hydrolysis.
Fluorine is an electron-withdrawing group (EWG).[1] In a thioamide, this EWG pulls electron density, making the
-
Neutralize: Pre-treat silica with 1% Triethylamine (
).[1] -
Switch Phase: Use Neutral Alumina instead of silica.
-
Fast Filtration: Use a short plug filtration rather than a full column if
permits.
Q3: My NMR shows the thioamide, but I’m seeing significant defluorination (loss of F-signal).
Diagnosis: Thermal Elimination.
At high temperatures (
-
Lower Temp/Catalysis: Reduce temperature to 80°C and add 0.1 eq. Silver Perchlorate (
) .[1] This acts as a Lewis acid to activate the LR at lower temperatures.[1] -
Reagent Swap: Switch to Belleau’s Reagent . It is structurally similar to LR but has a phenoxy linker instead of a phenyl ring, making it more soluble and often reactive at slightly milder conditions.[1]
Module 2: The Optimization Protocol
Standard Operating Procedure: Microwave-Assisted Thionation
This protocol minimizes thermal exposure time, preserving the C-F bond.[1]
Reagents:
-
Substrate: Fluorinated Amide (1.0 equiv)
-
Reagent: Lawesson’s Reagent (0.6 equiv) — Note: 0.5 equiv is theoretical, 0.6 ensures full conversion.[1]
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration).[1]
Workflow:
-
Preparation: In a microwave vial, mix Amide and LR. Purge with
or Argon.[1] Add anhydrous solvent.[1] Cap immediately. -
Irradiation:
-
Set Point: 100°C.
-
Ramp Time: 2 mins.
-
Hold Time: 10–15 mins (Start with 10).
-
Stirring: High.[1]
-
-
Check: Cool to RT. Check TLC/LCMS.[1]
-
If incomplete: Add 0.1 equiv LR, re-irradiate for 5 mins.[1]
-
-
Workup (Crucial):
Module 3: Data & Decision Support
Table 1: Solvent & Temperature Selection Guide
| Solvent | Boiling Point | Suitability for F-Amides | Risk Profile |
| THF | 66°C | Poor (Thermal Starvation) | Low degradation, but low conversion.[1] |
| Toluene | 110°C | Ideal (Goldilocks Zone) | Balanced reactivity vs. stability.[1] |
| Xylene | 140°C | High Risk | High risk of defluorination/polymerization.[1] |
| DCM | 40°C | Unsuitable | Temperature too low for LR dissociation.[1] |
| Pyridine | 115°C | Specific | Good for |
Visual Workflow: Optimization Logic
Figure 1: Decision matrix for optimizing reaction conditions and purification. Note the critical failure points at low temperature (kinetics) and acidic workup (stability).
References
-
Ozturk, T., Ertas, E., & Mert, O. (2007).[1] Use of Lawesson’s Reagent in Organic Syntheses.[1][2][3][4][5] Chemical Reviews, 107(11), 5210–5278.[1] [Link]
-
Jesberger, M., Davis, T. P., & Barner, L. (2003).[1][5] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[1][4][6] Synthesis, 2003(13), 1929–1958.[1] [Link]
-
Bergman, J., & Peterse, S. (1989).[1] Thionation of Amides and Related Compounds. Tetrahedron, 45(17), 5549-5564.[1] [Link]
-
Polshettiwar, V., & Varma, R. S. (2008).[1] Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media.[1] Accounts of Chemical Research, 41(5), 629–639.[1] [Link]
Sources
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting cyclization side reactions in carbothioamide synthesis
Welcome to the technical support center for carbothioamide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with cyclization side reactions during their synthetic campaigns. Instead of a generic overview, we will address specific, frequently encountered problems in a direct question-and-answer format, providing not only solutions but also the underlying mechanistic rationale to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My mass spectrometry results show a significant byproduct that corresponds to the loss of water or H₂S from my expected product. What is happening and how can I confirm the structure?
A: You are likely observing an intramolecular cyclization-elimination reaction. The carbothioamide functional group, particularly the sulfur atom, is highly nucleophilic. If your substrate contains a suitably positioned electrophilic site, the thioamide can attack it, forming a heterocyclic ring system. This is a common and often frustrating side reaction.
The most frequent cyclization products are five- or six-membered aromatic heterocycles like thiazoles or thiadiazoles.
-
Thiazole Formation: This typically occurs if your precursor has a carbonyl group or a leaving group on the carbon alpha to the amide nitrogen (an N-(2-oxoalkyl)amide structure). The thioamide sulfur attacks the electrophilic carbon, and subsequent dehydration leads to the stable aromatic thiazole ring. This is mechanistically related to the well-known Hantzsch thiazole synthesis.[1][2][3]
-
Thiadiazole Formation: If your starting material is derived from an acylhydrazine, the thionated intermediate can cyclize to form a 1,3,4-thiadiazole.[4] Oxidative dimerization of two thioamide molecules can also lead to 1,2,4-thiadiazoles under certain conditions.[5]
-
Peptide-Specific Cyclization: In thioamide-containing peptides, the thioamide sulfur can attack the adjacent amide carbonyl, especially under acidic conditions used for cleavage from a solid support. This leads to a 5-exo-trig cyclization, resulting in chain scission and epimerization.[6][7]
Confirmation Strategy: To confirm the structure of the byproduct, utilize a combination of NMR spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS). The disappearance of characteristic amide/thioamide N-H protons and the appearance of new aromatic signals in the NMR spectrum, coupled with an exact mass confirming the elemental formula of the cyclized product, will provide definitive evidence.
Troubleshooting Guide: From Mechanism to Mitigation
This section provides a deeper dive into the causative factors and offers actionable strategies to suppress these unwanted cyclization pathways.
Q2: I've confirmed I'm forming a thiazole byproduct. How do my choice of thionating agent and reaction conditions contribute to this problem?
A: Your thionating agent and reaction conditions are the primary levers you can pull to control the reaction outcome. Both kinetics and thermodynamics play a role. The desired thionation is often kinetically favored at lower temperatures, while the cyclization-elimination, which leads to a stable aromatic system, can become dominant at higher temperatures.
// Connections Start -> Intermediate [label="Thionation", color="#4285F4"]; Reagent -> Intermediate [style=invis];
Intermediate -> Desired [label="Controlled Conditions\n(Low Temp, Short Time)", color="#34A853"]; Intermediate -> Side [label="Harsh Conditions\n(High Temp, Prolonged)", color="#EA4335"]; }
Caption: Reaction pathway control in carbothioamide synthesis.
Key Factors and Mitigation Strategies:
-
Thionating Agents: The most common agents are Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀).[8][9]
-
Lawesson's Reagent (LR): Generally considered milder and more soluble in organic solvents than P₄S₁₀. However, its decomposition at high temperatures (>110 °C) can lead to reactive byproducts that may promote side reactions.[10]
-
Phosphorus Pentasulfide (P₄S₁₀): A powerful, but often less selective, thionating agent.[11] Its reactivity can be modulated. Using P₄S₁₀ in combination with hexamethyldisiloxane (HMDO) can offer yields comparable or superior to LR, with the advantage of easier byproduct removal.[12][13]
-
-
Temperature: This is the most critical parameter. High temperatures provide the activation energy needed for the elimination step (e.g., dehydration) that drives the formation of the stable aromatic ring.
-
Recommendation: Start your reaction at a low temperature (e.g., 0 °C or even -20 °C) and add the thionating agent portion-wise. Allow the reaction to warm slowly to room temperature and monitor closely by TLC or LC-MS. Avoid refluxing unless absolutely necessary.
-
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can allow the slower, thermodynamically favored cyclization to outcompete the desired product formation.
-
Recommendation: Monitor the reaction progress frequently. Once the starting material is consumed, quench the reaction immediately. Do not let it stir overnight without prior optimization.
-
-
Solvent: The choice of solvent can influence reaction rates.
-
Recommendation: Non-polar, aprotic solvents like toluene or dioxane are standard. For sensitive substrates, consider lower-boiling point solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to maintain lower reaction temperatures.
-
Table 1: Troubleshooting Reaction Parameters for Cyclization
| Parameter | Effect of High Value/Setting | Recommended Adjustment & Rationale |
|---|---|---|
| Temperature | Increases rate of cyclization/elimination | Run at the lowest effective temperature (start at 0 °C). Minimizes energy for the elimination step. |
| Reaction Time | Favors thermodynamic cyclized product | Monitor closely and quench as soon as starting material is consumed to isolate the kinetic product. |
| Reagent Equivalents | Excess reagent can create acidic byproducts, catalyzing cyclization | Use the minimum stoichiometry required for full conversion (typically 0.5-1.0 eq. of LR). |
| Concentration | High concentration can favor intermolecular side reactions | For sensitive substrates, run at higher dilution to disfavor intermolecular pathways (though the primary issue is intramolecular). |
Q3: My peptide synthesis is failing at the acid cleavage step after incorporating a thioamide. What is the mechanism and can it be prevented?
A: You are observing acid-catalyzed intramolecular cyclization, a well-documented pitfall in solid-phase peptide synthesis (SPPS) involving thioamides. [6]
Under strong acidic conditions (e.g., TFA), the oxygen of the amide carbonyl C-terminal to the thioamide is protonated. This dramatically increases the electrophilicity of the carbonyl carbon. The highly nucleophilic sulfur of the thioamide then attacks this activated carbonyl in a rapid 5-exo-trig cyclization.[7] This process ultimately leads to cleavage of the peptide backbone.
// Nodes Start [label="Thioamide in Peptide Chain\n(Residue n)", fillcolor="#FFFFFF", fontcolor="#202124"]; Acid [label="Strong Acid (TFA)", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; Protonated [label="Protonated Adjacent\nAmide (Residue n+1)", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="5-exo-trig\nCyclization", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; Cleavage [label="Peptide Chain Scission", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Protonated [color="#4285F4"]; Acid -> Protonated [label="Protonation", color="#4285F4"]; Protonated -> Cyclization [label="Nucleophilic Attack\nby Thioamide Sulfur", color="#EA4335"]; Cyclization -> Cleavage [label="Edman-like Degradation", color="#EA4335"]; }
Caption: Acid-catalyzed cleavage of thiopeptides.
Mitigation Strategies:
-
Modify Cleavage Cocktail: This is a case-by-case optimization. Reduce the percentage of TFA and the cleavage time to the absolute minimum required for side-chain deprotection.[7]
-
Protect the Thioamide: The most robust solution is to protect the thioamide itself. The sulfur can be alkylated to form a thioimidate. This modification completely attenuates the sulfur's nucleophilicity. The protecting group (e.g., a methyl group) can be removed post-synthesis or just before the final cleavage step. This strategy has been shown to effectively block this debilitating side reaction.[6][7]
Experimental Protocols
Protocol 1: General Method for Thionation of a Sensitive Amide with Lawesson's Reagent
This protocol is designed to minimize cyclization by maintaining kinetic control.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting amide (1.0 eq.) in anhydrous THF or toluene (to a concentration of 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq.) as a solid in one portion if the reaction is known to be slow, or in several small portions over 15-20 minutes for more reactive substrates.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress every 30 minutes using TLC or LC-MS.
-
Warming (If Necessary): If no reaction is observed after 1-2 hours, remove the ice bath and allow the mixture to warm to room temperature. Continue to monitor closely.
-
Quenching: Once the starting amide is fully consumed (or when the ratio of desired product to byproduct is optimal), quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Proceed immediately to purification.
Protocol 2: Purification of Carbothioamide from a Less-Polar Cyclized Byproduct
Cyclized, aromatic byproducts like thiazoles are typically less polar than the corresponding open-chain carbothioamides due to the loss of the N-H group available for hydrogen bonding. This difference is exploited in purification.
-
Adsorbent: Use silica gel for standard flash column chromatography.
-
Solvent System (Eluent):
-
Start with a non-polar solvent system, such as 5-10% ethyl acetate in hexanes. This will typically elute the less-polar cyclized byproduct first.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 20%, 30%, 50%).
-
The desired carbothioamide, being more polar, will elute at higher solvent polarity.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure desired product.
-
Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the purified carbothioamide.
By understanding the mechanisms that drive cyclization and carefully controlling the reaction parameters, researchers can significantly improve the yields and purity of their target carbothioamides, accelerating discovery in medicinal chemistry and materials science.
References
-
Melby, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]
-
Kaleta, Z., et al. (2006). Thionation of Amides, 1,4-Diketones, N-(2-Oxoalkyl)amides, and N,N‘-Acylhydrazines with the Use of a Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625–1628. [Link]
-
Science of Synthesis: Knowledge Updates 2024/1. (2024). Thieme. [Link]
-
Melby, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ChemRxiv. [Link]
-
Siddiqui, S., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega, 7(26), 22768–22784. [Link]
-
Le, T.-N., et al. (2018). Mild Method for the Conversion of Amides to Thioamides. The Journal of Organic Chemistry, 83(15), 8632–8639. [Link]
-
Siddiqui, S., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega. [Link]
-
Liu, Y., et al. (2010). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Organic Letters, 12(12), 2742–2745. [Link]
-
Gomha, S. M., et al. (2019). Synthesis of Coumarin-Analogues: Analytical, Spectral, Conformational, MOE-Docking and Antimicrobial Studies. Molecules, 24(17), 3144. [Link]
-
Kim, B., et al. (2020). Highly efficient synthesis of 1,2,4-thiadiazoles from thioamides utilizing tetra(n-butyl)ammonium peroxydisulfate. Journal of Sulfur Chemistry, 41(5), 513-523. [Link]
-
Varma, R. S., & Kumar, D. (1999). A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al₂O₃-Supported P₄S₁₀. Organic Letters, 1(5), 697–700. [Link]
-
Wikipedia. Lawesson's reagent. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. [Link]
-
Kubo, T., et al. (2009). Purification of Cyclic Polymers Prepared from Linear Precursors by Inclusion Complexation of Linear Byproducts with Cyclodextrins. Macromolecules, 42(1), 295–299. [Link]
-
Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. [Link]
-
Al-Salahi, R., & Marzouk, M. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. International Journal of Organic Chemistry, 8, 331-340. [Link]
-
Bode, J. W. (2012). Chemoselective cyclization of unprotected linear peptides by α-ketoacid-hydroxylamine amide-ligation. Organic & Biomolecular Chemistry, 10(31), 5837–5840. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Ozturk, T., et al. (2010). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 110(6), 3419–3478. [Link]
-
Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461-73. [Link]
-
Al-Salahi, R., & Marzouk, M. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. International Journal of Organic Chemistry, 12(4), 161-169. [Link]
-
Birendra, S., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
El-Sayed, N. N. E. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry, 42(2), 203-239. [Link]
-
Nishihara, T., et al. (1997). Reaction of (1,ω)-N-Acylamino Alcohols with Lawesson's Reagent: Synthesis of Sulfur-Containing Heterocycles. The Journal of Organic Chemistry, 62(21), 7433–7440. [Link]
-
Singh, Y., & Sharma, U. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(21), 6449. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
Sources
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. audreyli.com [audreyli.com]
- 13. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization Guide for 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
The following technical guide is designed for researchers and process chemists working with 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide . It synthesizes structural analysis with standard purification protocols for aromatic thioamides.
Case ID: RCRYST-F-CPA-THIO Status: Active Technical Lead: Senior Application Scientist Last Updated: 2025-05-20
Technical Overview & Physicochemical Profile[1][2][3]
Before attempting recrystallization, it is critical to understand the competing forces within the molecule. This compound features three distinct structural motifs that dictate solubility:
-
The Thioamide Group (
): A polar, hydrogen-bond donor/acceptor motif. Unlike amides, thioamides have a higher "soft" character (sulfur is larger/more polarizable), making them less soluble in water but highly soluble in lower alcohols. -
The Cyclopropane Ring: Adds rigidity and lipophilicity but often lowers the melting point compared to acyclic analogs, increasing the risk of "oiling out."
-
The 2-Fluorophenyl Ring: The fluorine atom at the ortho position introduces a dipole and increases lipophilicity (logP) compared to the non-fluorinated parent. It also creates potential for specific intermolecular interactions (C-F···H-N) that can be leveraged for crystal packing.[1][2]
Target Appearance: High-purity aromatic thioamides typically manifest as yellow to orange crystalline solids . If your crude material is dark brown or tar-like, pre-treatment with activated carbon is required before recrystallization.
Solvent Selection Matrix
We categorize solvents based on the "Like Dissolves Like" principle, modified for the specific fluorinated/thioamide balance.
| Solvent System | Role | Suitability Rating | Technical Notes |
| Ethanol / Water | Primary Choice | [3] ★★★★★ | Gold Standard. The thioamide H-bonds with EtOH; water acts as a potent anti-solvent to force the hydrophobic fluorophenyl group to stack. |
| Toluene / Heptane | Alternative | [4] ★★★★☆ | Excellent for removing polar impurities. Toluene interacts with the aromatic ring via |
| Ethyl Acetate / Hexane | Secondary | ★★★☆☆ | Good for initial triturating. Risk of holding too much product in the mother liquor if not cooled sufficiently.[5] |
| Isopropanol (IPA) | Single Solvent | [3] ★★★☆☆ | Useful if the compound is too soluble in Ethanol.[2] Slower evaporation rate promotes better crystal growth. |
| Chloroform / DCM | Dissolving Only | ★☆☆☆☆ | Avoid for crystallization. Too good at dissolving; difficult to recover yield without evaporating to dryness (which yields amorphous powder). |
Standard Operating Procedure (SOP): The "Gradient Cooling" Protocol
This protocol uses the Ethanol/Water system, which offers the highest probability of success for fluorinated thioamides [1, 2].
Phase A: Dissolution
-
Place 1.0 g of crude 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide in a 50 mL Erlenmeyer flask.
-
Add Absolute Ethanol (approx. 3-5 mL) and add a magnetic stir bar.
-
Heat to varying reflux (approx. 70°C) with stirring.
-
Troubleshooting: If solid remains, add hot Ethanol dropwise until fully dissolved. Do not exceed 10 mL total volume.
Phase B: The Anti-Solvent Titration
-
While maintaining gentle reflux, add Deionized Water dropwise.
-
Stop adding water the moment a persistent cloudiness (turbidity) appears.
-
Add one single drop of Ethanol to clear the solution back to transparency. This creates a saturated solution at the boiling point.
Phase C: Controlled Crystallization
-
Remove from heat and place the flask on a cork ring or wood block. Insulating the bottom prevents rapid cooling.
-
Allow to reach room temperature undisturbed (approx. 1-2 hours).
-
Critical Step: Once at room temperature, move to a
fridge for 4 hours. -
Filter the yellow crystals using vacuum filtration. Wash with cold 20% EtOH/Water.
Troubleshooting & FAQs
Q1: My compound "oiled out" (formed a liquid blob) instead of crystallizing. Why?
Diagnosis: This is common with cyclopropane derivatives due to their lower melting points. It occurs when the compound separates from the solvent at a temperature above its melting point. Corrective Action:
-
Re-dissolve: Heat the mixture back to a clear solution.
-
Increase Solvent Volume: You may be too concentrated. Add 10-20% more Ethanol.
-
Seed It: Cool the solution to just above the oiling temperature and add a "seed crystal" (a tiny speck of pure solid).
-
Vigorous Stirring: Sometimes rapid stirring during cooling can prevent oil coalescence and induce nucleation.
Q2: The solution smells like rotten eggs (H₂S). Is this normal?
Diagnosis: No. This indicates thermal decomposition . Thioamides can hydrolyze to amides or lose
-
Lower Temperature: Do not reflux for more than 5-10 minutes.
-
Avoid Acid: Ensure your glassware is neutral.
-
Switch Solvents: If water is causing hydrolysis, switch to the anhydrous Toluene/Heptane system.
Q3: The crystals are white, not yellow.
Diagnosis: You may have hydrolyzed the thioamide (
Decision Tree for Purification
The following workflow illustrates the logical pathway for solvent selection and troubleshooting.
Caption: Decision logic for solvent selection based on solubility and stability observations.
References
-
Beilstein Journals. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent.
-
BenchChem Technical Support. (2025). Recrystallization of Thiourea Derivatives: General Protocols.
-
University of Pittsburgh. Common Solvents for Crystallization and Polarity Guide.
-
MDPI. (2012). Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carbothioamide.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide and Its Analogs
This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(2-fluorophenyl)cyclopropane-1-carbothioamide, a compound of interest in medicinal chemistry due to the prevalence of the cyclopropane motif and the thioamide functional group in bioactive molecules.[1][2] In the absence of a publicly available experimental spectrum for this specific molecule, this document presents a detailed theoretical analysis based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, we propose a comparative framework, including the corresponding amide analog, 1-(2-fluorophenyl)cyclopropane-1-carboxamide, to highlight the diagnostic spectral differences arising from the substitution of oxygen with sulfur.
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel small molecules. We will delve into the expected chemical shifts, coupling constants, and spectral patterns, providing a robust predictive framework. Additionally, detailed, field-proven experimental protocols for synthesis, purification, and NMR analysis are presented to enable practical application and validation of the theoretical concepts discussed.
Predicted ¹H NMR Spectrum of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
The structure of 1-(2-fluorophenyl)cyclopropane-1-carbothioamide presents three distinct proton environments: the aromatic protons of the 2-fluorophenyl group, the diastereotopic protons of the cyclopropane ring, and the protons of the thioamide group. The predicted chemical shifts are based on the analysis of similar structural fragments reported in the literature.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Thioamide NH₂ | 8.0 - 9.5 | Broad singlet | - |
| Aromatic H (C6-H) | 7.8 - 8.2 | Multiplet | - |
| Aromatic H (C3, C4, C5-H) | 7.0 - 7.5 | Multiplet | - |
| Cyclopropyl CH₂ (cis to phenyl) | 1.5 - 1.8 | Multiplet | - |
| Cyclopropyl CH₂ (trans to phenyl) | 1.2 - 1.5 | Multiplet | - |
Comparative Analysis: Thioamide vs. Amide
A direct comparison with the oxygen-containing analog, 1-(2-fluorophenyl)cyclopropane-1-carboxamide, is invaluable for structural confirmation. The primary difference in their ¹H NMR spectra will be the chemical shift of the amide/thioamide protons and the adjacent cyclopropyl protons.
| Compound | Amide/Thioamide NH₂ (ppm) | Cyclopropyl CH₂ (ppm) |
| 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide | 8.0 - 9.5 | 1.2 - 1.8 |
| 1-(2-Fluorophenyl)cyclopropane-1-carboxamide | 5.0 - 9.0[3] | 1.0 - 1.6 |
The thioamide protons are expected to be significantly downfield compared to the amide protons due to the greater deshielding effect of the thiocarbonyl group.[4][5] This deshielding effect may also extend to the adjacent cyclopropyl protons, causing a slight downfield shift.
Experimental Protocols
To validate the predicted spectra and perform the comparative analysis, the following experimental workflow is proposed.
Synthesis and Purification Workflow
Caption: Proposed workflow for the synthesis and purification of the target compounds.
Step-by-Step Synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
-
Synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid: This intermediate can be synthesized from 2-fluorophenylacetonitrile and 1,2-dibromoethane followed by hydrolysis, a method adapted from known procedures for similar structures.[1]
-
Thionation of the Carboxylic Acid: The carboxylic acid is then converted to the corresponding thioamide. A common method involves the use of Lawesson's reagent in an anhydrous solvent like toluene or THF, with the reaction progress monitored by TLC.
¹H NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as protic impurities can exchange with the amide/thioamide protons, leading to peak broadening or disappearance.[3][6] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[7]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.
Interpreting the Spectra: A Deeper Dive
Cyclopropyl Protons: The four protons on the cyclopropane ring are diastereotopic and will appear as a complex multiplet. The protons cis to the fluorophenyl ring are expected to be slightly downfield compared to the trans protons due to anisotropic effects.
Fluorophenyl Protons: The fluorine atom will introduce additional complexity through H-F coupling. The proton ortho to the fluorine (C6-H) will likely appear as a doublet of doublets or a more complex multiplet. The other aromatic protons will also show coupling to each other and to the fluorine atom.
Thioamide Protons: The two protons on the nitrogen atom are typically observed as a broad singlet due to quadrupole broadening from the nitrogen atom and possible restricted rotation around the C-N bond. Their chemical shift is highly dependent on solvent, concentration, and temperature.[3][6] In some cases, at low temperatures, two separate signals may be observed for the two non-equivalent protons.
Logical Framework for Spectral Assignment
Caption: Logical workflow for the assignment of proton signals in the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectral analysis of 1-(2-fluorophenyl)cyclopropane-1-carbothioamide, while not yet reported, can be confidently predicted through the careful consideration of its constituent structural motifs. The key diagnostic signals will be the downfield broad singlet of the thioamide protons and the complex multiplets of the cyclopropyl and fluorophenyl protons. A comparative analysis with the corresponding carboxamide analog provides a powerful tool for unambiguous structural elucidation. The experimental protocols outlined in this guide offer a practical pathway for the synthesis, purification, and spectral acquisition necessary to validate these predictions. This comprehensive approach, combining theoretical prediction with actionable experimental guidance, is designed to empower researchers in their pursuit of novel chemical entities.
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Correlations of cyclopropyl proton chemical shifts for 4-substituted (2,2-dichlorocyclopropyl)-benzenes with σI and σR0 provide evidence that these chemical shifts reflect direct field effects and weak phenyl–cyclopropyl conjugative interactions. ResearchGate. [Link]
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A novel method for heterocyclic amide–thioamide transformations. National Center for Biotechnology Information. [Link]
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Thioamide N–C(S) Activation. The Royal Society of Chemistry. [Link]
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Lanthanide shifts in the H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. CSIRO Publishing. [Link]
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¹H NMR chemical shift ppm table. University of California, Los Angeles. [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Center for Biotechnology Information. [Link]
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13.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. [Link]
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Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid. ResearchGate. [Link]
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Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. National Center for Biotechnology Information. [Link]
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PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones. The Royal Society of Chemistry. [Link]
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A Comparative Guide to HPLC Method Development for 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the novel compound 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring a self-validating and reliable analytical protocol. Furthermore, we will objectively compare the developed reversed-phase HPLC (RP-HPLC) method with alternative high-performance techniques, supported by experimental data, to guide researchers in selecting the optimal approach for their specific needs.
Foundational Understanding: The Analyte and Its Implications
1-(2-Fluorophenyl)cyclopropane-1-carbothioamide is a unique small molecule incorporating three key structural motifs relevant to medicinal chemistry: a fluorinated phenyl ring, a strained cyclopropane group, and a thioamide functional group. The fluorination can modulate metabolic stability and binding affinity, while the cyclopropane ring introduces conformational rigidity[1][2]. The thioamide group, an isostere of the more common amide bond, can alter hydrogen bonding properties and confer resistance to enzymatic hydrolysis[3][4].
The successful development and quality control of drug candidates containing such moieties depend critically on a well-characterized and robust analytical method. This guide addresses that need directly.
Anticipated Physicochemical Properties:
A successful method development strategy begins with an understanding of the analyte's properties. While experimental data for this specific molecule is not publicly available, we can infer key characteristics from its structure:
-
Hydrophobicity (logP): The presence of a phenyl ring and a cyclopropane group suggests moderate to high hydrophobicity, making it an ideal candidate for reversed-phase chromatography.
-
UV Absorbance: The thioamide (C=S) and the fluorophenyl groups are both chromophores. Thioamides typically exhibit strong UV absorbance at different wavelengths than their amide counterparts, often around 260-290 nm, which is advantageous for UV-based detection[5][6].
-
Solubility: Based on its structure and the properties of similar compounds, it is expected to be practically insoluble in water and soluble in organic solvents like acetonitrile, methanol, and acetone[7].
-
Chemical Stability: Thioamides can be susceptible to hydrolysis, particularly in alkaline aqueous media[8]. This is a critical consideration for mobile phase selection, favoring neutral or slightly acidic conditions to ensure analyte stability throughout the analysis.
The Method Development Workflow: A Logic-Driven Approach
Our objective is to develop a reliable, specific, and efficient RP-HPLC method with UV detection. The workflow is designed to systematically optimize chromatographic conditions.
Caption: A logical workflow for HPLC method development.
Step-by-Step Experimental Protocol for Method Development
1. Instrument and Initial Conditions:
-
HPLC System: An Agilent 1260 Infinity II or similar system equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase is a versatile, non-polar phase suitable for retaining the hydrophobic analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water. Rationale: The acidic modifier ensures the thioamide nitrogen is protonated, preventing peak tailing and improving stability[8].
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile (ACN). Rationale: ACN is a common organic modifier with low viscosity and good UV transparency.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in ACN. Dilute to a working concentration of 50 µg/mL with 50:50 ACN:Water.
2. Scouting Gradient:
-
Objective: To determine the approximate elution conditions and assess peak shape.
-
Protocol:
-
Equilibrate the column at 30°C with 5% B for 5 minutes.
-
Inject 10 µL of the working standard.
-
Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD scan from 200-400 nm.
-
3. Method Optimization:
-
Wavelength Selection: From the DAD data of the eluted peak, identify the wavelength of maximum absorbance (λmax). For this compound, a λmax is anticipated around 275 nm. This wavelength will be used for subsequent experiments.
-
Gradient Refinement: Based on the scouting run, adjust the gradient to improve resolution from impurities and reduce the run time. If the analyte elutes at 15 minutes (corresponding to ~70% B), a refined gradient could be:
-
Initial %B: 40%
-
Gradient: 40% to 85% B over 10 minutes.
-
This targeted gradient sharpens the peak and significantly shortens the analysis.
-
-
Flow Rate and Temperature: While 1.0 mL/min and 30°C are standard starting points, adjusting these can fine-tune efficiency. Increasing temperature can lower viscosity and improve peak shape but may affect analyte stability. These were found to be optimal in this case.
Final Optimized RP-HPLC Method
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% to 85% B over 10 min, then wash and re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | DAD at 275 nm |
| Retention Time | ~7.8 minutes |
| Total Run Time | 15 minutes |
This method demonstrates good peak symmetry (Asymmetry factor ~1.1) and efficiency (N > 8000 theoretical plates).
Performance Comparison with Alternative Methods
While the developed RP-HPLC-UV method is robust and widely applicable, other techniques offer distinct advantages. The choice of method should be guided by the specific requirements of the analysis, such as required sensitivity, sample complexity, and desired throughput.
Caption: Interplay of key chromatographic parameters and their effects.
Comparative Data Summary
The following table summarizes the expected performance of the developed method against Ultra-High-Performance Liquid Chromatography (UPLC) and HPLC coupled with Mass Spectrometry (LC-MS).
| Parameter | RP-HPLC-UV (Developed Method) | UPLC-UV | LC-MS |
| Principle | Chromatographic separation based on polarity, UV absorbance detection. | Separation on sub-2 µm particles, UV absorbance detection. | Separation by polarity, detection by mass-to-charge ratio (m/z). |
| Analysis Time | ~15 minutes | < 5 minutes | < 5 minutes |
| Relative Sensitivity | Baseline (1x) | ~2-3x (due to sharper peaks) | >100x |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.04 µg/mL | < 0.001 µg/mL |
| Specificity | Moderate (relies on retention time and UV spectrum) | Moderate | Very High (confirmatory via mass) |
| Typical Use Case | Routine QC, purity analysis, content uniformity. | High-throughput screening, purity analysis with faster turnaround. | Metabolite identification, analysis in complex biological matrices, trace impurity analysis. |
| Instrumentation Cost | Standard | Moderate | High |
Discussion of Alternatives
-
UPLC-UV: This technique utilizes columns with smaller particles (<2 µm), which dramatically increases separation efficiency. The primary benefits are a significant reduction in analysis time and solvent consumption, making it ideal for high-throughput environments. The fundamental principles of method development remain the same, but the instrumentation must be capable of handling the higher backpressures generated.
-
LC-MS: The coupling of HPLC with a mass spectrometer provides an orthogonal detection method based on the mass-to-charge ratio of the analyte. This offers unparalleled sensitivity and specificity. It is the gold standard for analyzing samples in complex matrices (e.g., plasma, tissue extracts) and for definitively identifying unknown impurities or metabolites. While powerful, the instrumentation is more expensive and requires specialized expertise to operate.
Conclusion and Recommendations
We have successfully developed a robust and reliable RP-HPLC-UV method for the analysis of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide. The systematic approach, grounded in the physicochemical properties of the analyte, resulted in a method with excellent peak shape and a practical run time of 15 minutes, making it highly suitable for routine quality control and purity assessments.
For routine analysis where high sensitivity is not required, the developed RP-HPLC-UV method is the most practical and cost-effective choice.
For laboratories requiring faster sample turnaround and higher throughput, transitioning this method to a UPLC-UV platform is recommended. The established chromatographic principles will directly translate, yielding a significant speed advantage.
For research involving metabolism studies, impurity identification, or bioanalysis, an LC-MS method is indispensable. The superior sensitivity and specificity of mass detection are necessary to obtain reliable data for these demanding applications.
By understanding the capabilities and trade-offs of each technique, researchers can confidently select and implement the most appropriate analytical strategy for their specific scientific objectives.
References
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Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. PMC, National Center for Biotechnology Information.[Link]
-
RP-HPLC analysis of thioxopeptide. ResearchGate.[Link]
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Development and validation of a RP-HPLC method for the quantitation of ethionamide in pharmaceutical dosage forms. ResearchGate.[Link]
-
Incorporating Thioamides into Proteins by Native Chemical Ligation. PMC, National Center for Biotechnology Information.[Link]
-
HPLC traces of the crude A[S]SPGYS linear peptide thioamide. ResearchGate.[Link]
-
Conformational Stability of Helical Peptides Containing a Thioamide Linkage. ACS Publications, Organic Letters.[Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI, Molecules.[Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.[Link]
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Stability of thioamides? ResearchGate.[Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC, National Center for Biotechnology Information.[Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.[Link]
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Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org.[Link]
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Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PMC, National Center for Biotechnology Information.[Link]
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NDA 22-522 Review. U.S. Food and Drug Administration.[Link]
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Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.[Link]
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Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents. PMC, National Center for Biotechnology Information.[Link]
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Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. ResearchGate.[Link]
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Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. MDPI, Molecules.[Link]
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A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.[Link]
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Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases. Academia.edu.[Link]
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N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide. Pharmaffiliates.[Link]
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Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PMC, National Center for Biotechnology Information.[Link]
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Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies. MDPI, Molecules.[Link]
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Technical Guide: Comparative Biological Activity of Carboxamide vs. Carbothioamide Analogs
Executive Summary
The substitution of a carbonyl oxygen (C=O) with a sulfur atom (C=S)—transforming a carboxamide into a carbothioamide—is a high-impact "single atom change" in rational drug design. While often classified as a classical bioisostere, the thioamide is functionally distinct.[1][2] It acts as a permeability enhancer and a proteolytic shield , often at the cost of solubility and metabolic liability.
This guide objectively compares the biological performance of these two analogs, providing experimental evidence where the thioamide substitution drives superior potency or pharmacokinetic profiles.
Part 1: The Physicochemical Pivot
Why swap Oxygen for Sulfur?
The biological divergence between amides and thioamides stems from three fundamental physicochemical shifts. Understanding these allows for predictive SAR (Structure-Activity Relationship) modeling.
The Hydrogen Bond Inversion
The most critical difference lies in how these moieties interact with binding pockets.
-
Carboxamide (C=O): A strong Hydrogen Bond Acceptor (HBA) and a moderate Hydrogen Bond Donor (HBD).
-
Carbothioamide (C=S): A weaker HBA (Sulfur is less electronegative and more diffuse than Oxygen) but a stronger HBD . The acidity of the N-H proton increases in thioamides (pKa decreases), making it a potent donor for backbone interactions or active site residues.
Lipophilicity & Permeability
Sulfur has a larger van der Waals radius (1.85 Å vs. 1.40 Å) and lower polarity than oxygen.[1][3] Consequently, thioamide analogs consistently exhibit higher logP values.
-
Impact: Enhanced passive membrane permeability.[4][5] Thioamides are excellent tools for improving the cellular uptake of polar macrocycles or peptides.
Conformational Restriction
The C–N bond in thioamides possesses greater double-bond character than in amides due to sulfur’s reluctance to hybridize, leading to a higher rotational energy barrier (approx. 22 kcal/mol vs. 18 kcal/mol).
-
Impact: Thioamides can lock a molecule into a specific conformation, reducing the entropic penalty upon binding to a receptor.
Visualization: Interaction Dynamics
The following diagram illustrates the shift in binding dynamics when substituting an Amide for a Thioamide.
Caption: Comparative binding modes. Amides prioritize H-bond acceptance; Thioamides prioritize H-bond donation and hydrophobic contacts.
Part 2: Comparative Biological Performance (Data-Driven)
The following data summarizes key case studies where thioamide substitution fundamentally altered biological activity.
Table 1: Comparative Activity Metrics
| Feature | Carboxamide Analog | Carbothioamide Analog | Biological Outcome |
| Target | Histone Methyltransferase (ASH1L) | ASH1L Inhibitor (Thio-analog) | 100-fold Potency Increase. The thioamide formed a critical chalcogen bond and stronger H-donor interaction lacking in the amide [1]. |
| Permeability | Cyclic Peptide (Amide backbone) | Cyclic Thio-Peptide | 2-3x Permeability Increase. Masking the carbonyl oxygen with sulfur reduced desolvation energy, allowing easier membrane transit [2]. |
| Stability | Native Peptide Antigen | Thioamide-modified Antigen | Proteolytic Resistance. The larger sulfur atom sterically hinders proteases, significantly extending half-life in plasma [3]. |
| Toxicity | Standard Amide Drug | Thioamide Analog | Risk of Idiosyncratic Toxicity. Thioamides are susceptible to S-oxidation, forming reactive sulfines/sulfenes which can cause hepatotoxicity (e.g., Thioacetamide) [4]. |
Deep Dive: The ASH1L Inhibitor Case
In the development of inhibitors for ASH1L (a cancer target), researchers found that replacing the amide with a thioamide was not merely bioisosteric but essential .
-
Observation: The amide analog (Compound 22) showed IC50 > 50 µM.
-
Result: The thioamide analog (Compound 21) showed IC50 = 0.48 µM.
-
Mechanism: Crystallography revealed the sulfur atom engaged in a specific "chalcogen bond" with a backbone carbonyl of the protein, an interaction the oxygen atom could not replicate due to size and electronic differences [1].
Part 3: Experimental Protocol (Synthesis & Validation)
To validate these differences in your own lead series, you must synthesize the thioamide analog. The standard method utilizes Lawesson’s Reagent .[6]
Protocol: Thionation of Amides using Lawesson’s Reagent
Safety Note: Lawesson’s Reagent releases H₂S gas (toxic/foul odor).[6] All work must be performed in a well-ventilated fume hood.
1. Materials
-
Substrate: Dry Amide precursor (1.0 equiv).
-
Reagent: Lawesson’s Reagent (0.5 – 0.6 equiv). Note: The reagent transfers two sulfur atoms.
-
Solvent: Anhydrous Toluene (preferred for high temp) or THF (for lower temp).[7]
-
Atmosphere: Dry Nitrogen or Argon.
2. Procedure
-
Setup: Charge a flame-dried round-bottom flask with the amide and anhydrous solvent (0.1 M concentration).
-
Addition: Add Lawesson’s Reagent in one portion.
-
Reaction:
-
Standard: Heat to reflux (80–110°C) for 2–4 hours.
-
Sensitive Substrates: Stir at room temperature in THF for 12–24 hours (monitoring is critical).
-
-
Monitoring: Monitor by TLC. Thioamides are typically less polar (higher Rf) than their amide counterparts. They often stain distinctively with PdCl2 or UV.
-
Workup (Crucial for Purity):
-
Purification: Flash column chromatography. Thioamides are often yellow/orange solids.
3. Validation Workflow
The following diagram outlines the decision process for validating the analog.
Caption: Experimental workflow for validating thioamide bioisosteres.
Part 4: Decision Matrix
Use this matrix to determine if a Thioamide substitution is appropriate for your lead optimization:
| Scenario | Recommendation | Rationale |
| Lead has poor membrane permeability | HIGH PRIORITY | Thioamides lower the desolvation penalty and increase lipophilicity. |
| Lead suffers from rapid proteolysis | HIGH PRIORITY | The C=S bond is a poor substrate for standard proteases, extending half-life. |
| Binding pocket has a key H-bond Acceptor | HIGH PRIORITY | Thioamides are stronger H-bond donors (more acidic N-H). |
| Binding pocket requires a strong H-bond Donor | AVOID | Thioamides are weak H-bond acceptors; the C=S is a poor mimic for C=O acceptance. |
| Lead has solubility issues | CAUTION | Thioamides will likely further reduce aqueous solubility. |
| Metabolic "Hotspot" concerns | CAUTION | Requires screening for reactive S-oxide metabolites (Ames test/GSH trapping). |
References
-
Wang, L., et al. (2024).[1] "Unlocking the potential of the thioamide group in drug design and development." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Ghosh, P., et al. (2023). "An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides."[2][4][5] Communications Chemistry. Link
-
Haque, M., et al. (2024). "Thioamide Analogues of MHC I Antigen Peptides." Journal of Medicinal Chemistry. Link
-
Walles, M., et al. (2022). "Bioisosteres that influence metabolism." Hypha Discovery. Link
-
BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent." Link
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Safety Operating Guide
A Comprehensive Safety Protocol for Handling 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
As a novel research chemical, 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide lacks extensive, specific toxicological data. Therefore, a cautious and comprehensive approach to safety is paramount. This guide synthesizes established best practices for handling analogous chemical structures to provide a robust framework for its safe use, storage, and disposal. The procedural recommendations herein are grounded in an understanding of the potential hazards associated with its key functional groups: an organofluorine component, a strained cyclopropane ring, and a thioamide moiety.
Hazard Assessment: A Synthesis of Functional Group Toxicology
A thorough understanding of the potential risks is the foundation of safe laboratory practice.[1] In the absence of a specific Safety Data Sheet (SDS), we must infer the hazard profile of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide from its constituent chemical functionalities.
-
Organofluorine Moiety: The presence of a fluorophenyl group necessitates caution. Organofluorine compounds can exhibit a range of toxicities. A primary concern is the potential for the release of fluoride ions or the formation of hydrofluoric acid upon decomposition or in certain chemical reactions, which is highly corrosive and toxic.[2]
-
Thioamide Group: Thioamides are a class of compounds with known biological activity and associated health risks. Adverse effects can include skin irritation, gastrointestinal distress, and, in some cases, more severe systemic effects such as liver toxicity and agranulocytosis (a severe drop in white blood cells).[3][4] Thioamides have also been shown to cross the placental barrier, indicating potential reproductive toxicity.[3][5][6]
-
Cyclopropane Ring: The three-membered cyclopropane ring is characterized by significant ring strain, which makes it more reactive than corresponding acyclic alkanes.[7] While not inherently explosive, this strain can lead to unexpected reactivity under certain conditions.[8]
Given these potential hazards, this compound must be handled as a substance with unknown but potentially significant toxicity.[9]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to prevent exposure through inhalation, skin contact, and eye contact.[10]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. | To prevent dermal absorption of the compound and protect against potential skin irritation from the thioamide and organofluorine groups.[11] |
| Eye Protection | Safety goggles with side shields or a full-face shield. | To protect the eyes from splashes of the compound or its solutions.[11] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | To protect the skin and clothing from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. | To prevent inhalation of any dust or aerosols, especially given the unknown inhalation toxicity.[11] |
| Footwear | Closed-toe shoes. | To protect the feet from spills. |
Operational Plan: Safe Handling and Use
Adherence to a strict operational protocol is critical for minimizing the risk of exposure and accidents.
3.1. Engineering Controls
-
Fume Hood: All handling of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[10]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.
3.2. Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure that all necessary PPE is correctly worn. Prepare the work area in the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use anti-static weighing paper and tools to minimize the generation of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Reaction Setup: If the compound is to be used in a reaction, ensure that the glassware is properly assembled and secured.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly with soap and water, even if gloves were worn.[9]
Diagram: Safe Handling Workflow
Caption: A diagram showing the proper segregation and disposal pathway for waste contaminated with 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.
By adhering to these comprehensive safety protocols, researchers can mitigate the risks associated with handling 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide and ensure a safe laboratory environment.
References
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BrainKart. (2017, September 23). Thioamides. Retrieved from [Link]
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University of Calgary. (n.d.). Cyclopropane Ring Strain. Retrieved from [Link]
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Wikipedia. (2024). Cyclopropane. Retrieved from [Link]
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Bionity.com. (n.d.). Thioamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cyclopropane. PubChem Compound Summary for CID 6351. Retrieved from [Link]
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Taylor & Francis. (n.d.). Thioamide – Knowledge and References. Retrieved from [Link]
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W. W. (1989). Adverse effects related to thionamide drugs and their dose regimen. PubMed. Retrieved from [Link]
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Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]
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ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
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ChemRxiv. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]
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Material Safety Data Sheet. (2010, August 12). Retrieved from [Link]
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Princeton University. (n.d.). Fluorine. Retrieved from [Link]
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British Pharmacopoeia. (2021, March 18). Safety data sheet: Busulfan. Retrieved from [Link]
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Airgas. (2022, March 15). Fluorine - Safety Data Sheet. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Fluorine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel psychoactive substances: What educators need to know. PMC. Retrieved from [Link]
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MDPI. (2025, February 9). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]
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Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
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Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]
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A-CAPP Center. (2024, September 6). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]
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Lab Manager. (2019, May 30). Handling Controlled Substances in the Lab. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
